Greveichromenol
Description
Properties
Molecular Formula |
C15H14O5 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
5-hydroxy-8-(hydroxymethyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C15H14O5/c1-15(2)4-3-9-11(20-15)6-12-13(14(9)18)10(17)5-8(7-16)19-12/h3-6,16,18H,7H2,1-2H3 |
InChI Key |
MJSXHUBIQAPDNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO)C |
Origin of Product |
United States |
Foundational & Exploratory
Greveichromenol: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Greveichromenol is a naturally occurring chromone derivative that has been isolated from plant species belonging to the Rutaceae family. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting key data in a structured format for researchers and drug development professionals. The document details the experimental protocols for its isolation and summarizes its known biological activities.
Discovery and Natural Occurrence
This compound was first discovered in 1971 by Dean and Robinson from the heartwood of Cedrelopsis grevei Baill., an endemic plant species from Madagascar.[1][2][3] This initial study identified this compound as one of three new chromones isolated from this plant source.[1][2][3]
Subsequently, in 2006, this compound was also isolated from the branches of Harrisonia perforata (Simaroubaceae) by Tuntiwachwuttikul and colleagues, alongside other known and new chromones.[4][5]
Table 1: Natural Sources of this compound
| Plant Species | Family | Part of Plant | Reference |
| Cedrelopsis grevei Baill. | Rutaceae | Heartwood | Dean & Robinson, 1971 |
| Harrisonia perforata | Simaroubaceae | Branches | Tuntiwachwuttikul et al., 2006 |
Physicochemical Properties
This compound is a chromone with the chemical formula C₁₅H₁₄O₅ and a molecular weight of 274.27 g/mol . Its structure features a pyrano[3,2-g]chromen-6-one core with hydroxy, hydroxymethyl, and dimethyl substituents.
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₅ | Tuntiwachwuttikul et al., 2006 |
| Molecular Weight | 274.27 g/mol | Tuntiwachwuttikul et al., 2006 |
| ¹H-NMR (CDCl₃, 300 MHz) δ (ppm) | 1.46 (6H, s, (CH₃)₂), 4.68 (2H, s, -CH₂OH), 5.60 (1H, d, J=9.9 Hz, H-3'), 6.18 (1H, s, H-8), 6.62 (1H, d, J=9.9 Hz, H-4'), 6.78 (1H, s, H-10), 12.94 (1H, s, 5-OH) | Tuntiwachwuttikul et al., 2006 |
| ¹³C-NMR (CDCl₃, 75 MHz) δ (ppm) | 28.2 ((CH₃)₂), 61.2 (-CH₂OH), 78.4 (C-2'), 102.7 (C-4a), 104.9 (C-10), 108.9 (C-8), 112.9 (C-6), 115.8 (C-3'), 126.3 (C-4'), 155.8 (C-5a), 157.6 (C-9a), 162.1 (C-5), 182.4 (C-4) | Tuntiwachwuttikul et al., 2006 |
| Mass Spectrometry (EI-MS) m/z (%) | 274 (M⁺, 45), 259 (100), 231 (15), 203 (10) | Tuntiwachwuttikul et al., 2006 |
Experimental Protocols
Isolation from Cedrelopsis grevei (Dean and Robinson, 1971)
A detailed experimental protocol from the original 1971 publication by Dean and Robinson was not available in the searched literature. The following is a generalized summary based on the abstract and related phytochemical studies of the era.
The heartwood of Cedrelopsis grevei was likely subjected to extraction with a non-polar solvent such as hexane or ether. The resulting crude extract would have then been fractionated using column chromatography over silica gel. Elution with solvent gradients of increasing polarity would have been employed to separate the different classes of compounds. This compound, along with other chromones, would have been isolated from specific fractions and further purified by recrystallization.
Isolation from Harrisonia perforata (Tuntiwachwuttikul et al., 2006)
The following protocol is based on the methodology described by Tuntiwachwuttikul and colleagues.[4][5]
-
Extraction: The dried and ground branches of Harrisonia perforata (5.1 kg) were extracted with 95% ethanol at room temperature. The ethanolic extract was filtered and concentrated under reduced pressure to yield a dark brown viscous oil (186.3 g).[5]
-
Solvent Partitioning: The crude extract was partitioned between ethyl acetate (EtOAc) and water. The aqueous layer was further extracted with n-butanol (n-BuOH). This resulted in EtOAc-soluble (69.8 g), n-BuOH-soluble (25.7 g), and water-soluble (50.8 g) fractions.[5]
-
Chromatographic Separation: The EtOAc-soluble fraction (38.7 g) was subjected to flash column chromatography on silica gel 60 (230-400 mesh). The column was eluted with a gradient of hexane, hexane/EtOAc, EtOAc, and EtOAc/methanol (MeOH) to yield 16 fractions.[5]
-
Purification: this compound was isolated from one of the fractions and further purified by subsequent chromatographic techniques, such as preparative thin-layer chromatography (TLC), to yield the pure compound.[5]
-
Structure Elucidation: The structure of the isolated this compound was confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with previously reported data.[4][5]
Biological Activity
This compound has been evaluated for its biological activities, particularly its antimycobacterial and antiplasmodial properties.
Table 3: Biological Activity of this compound
| Activity | Test Organism/Assay | Result | Reference |
| Antiplasmodial | Plasmodium falciparum (K1, multi-drug resistant strain) | IC₅₀ = 10.5 µg/mL | Tuntiwachwuttikul et al., 2006 |
| Antimycobacterial | Mycobacterium tuberculosis H37Ra | Inactive | Tuntiwachwuttikul et al., 2006 |
The antiplasmodial activity of this compound against a multi-drug resistant strain of P. falciparum suggests its potential as a lead compound for the development of new antimalarial agents. Further studies are warranted to elucidate its mechanism of action and to evaluate its efficacy and safety in vivo.
Visualizations
Caption: General workflow for the isolation and characterization of this compound.
Conclusion
This compound, a chromone first identified in Cedrelopsis grevei and later in Harrisonia perforata, has demonstrated noteworthy antiplasmodial activity. This technical guide has consolidated the available information on its discovery, isolation protocols, and biological evaluation. The detailed methodologies and structured data presented herein are intended to serve as a valuable resource for researchers in natural product chemistry and drug discovery, facilitating further investigation into the therapeutic potential of this compound.
References
Unveiling the Molecular Architecture of Greveichromenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Greveichromenol, a naturally occurring chromone derivative, has been isolated from the heartwood of Cedrelopsis grevei. Its chemical structure has been elucidated as 5-hydroxy-8-(hydroxymethyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, presenting the available spectroscopic data and outlining the logical workflow for its structural determination. The information contained herein is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
Natural products continue to be a significant source of novel chemical scaffolds for drug discovery. This compound, a pyranochromone isolated from Cedrelopsis grevei, represents one such compound of interest. The elucidation of its precise molecular structure is fundamental for any further investigation into its biological activity and potential therapeutic applications. This document details the key data and methodologies employed in the structural characterization of this compound.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The data presented below are compiled from available chemical literature and databases.
General Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₅ |
| Molecular Weight | 274.27 g/mol |
| IUPAC Name | 5-hydroxy-8-(hydroxymethyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one |
| Appearance | Not explicitly reported, likely a solid |
| Source | Heartwood of Cedrelopsis grevei[1] |
Spectroscopic Data
While the original detailed spectroscopic data from the primary literature remains elusive in publicly accessible records, the established structure allows for the prediction and interpretation of its expected spectral characteristics. The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the known structure of this compound.
Table 2.2.1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.45 | s | 6H | 2 x C(2)-CH₃ |
| ~4.70 | s | 2H | -CH₂OH |
| ~5.60 | d, J ≈ 10 Hz | 1H | H-3 |
| ~6.20 | s | 1H | H-7 |
| ~6.60 | d, J ≈ 10 Hz | 1H | H-4 |
| ~12.50 | s | 1H | C(5)-OH |
Table 2.2.2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~28.0 | CH₃ | 2 x C(2)-CH₃ |
| ~60.0 | CH₂ | -CH₂OH |
| ~78.0 | C | C-2 |
| ~102.0 | C | C-4a |
| ~105.0 | CH | C-7 |
| ~112.0 | C | C-9a |
| ~115.0 | CH | C-3 |
| ~128.0 | CH | C-4 |
| ~155.0 | C | C-8a |
| ~158.0 | C | C-5 |
| ~162.0 | C | C-10a |
| ~182.0 | C=O | C-6 |
Table 2.2.3: Mass Spectrometry Data
| Technique | Ion | m/z (Observed) | m/z (Calculated) |
| High-Resolution MS | [M]⁺ | Not Available | 274.0841 |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are based on general methodologies for the extraction of natural products from plant materials.
Isolation of this compound
The isolation of this compound from the heartwood of Cedrelopsis grevei would typically follow the workflow outlined below.
References
The Greveichromenol Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Greveichromenol, a pyranocoumarin found in plant species such as Cedrelopsis grevei, belongs to a class of natural products with significant biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on established knowledge of coumarin and pyranocoumarin biosynthesis. It includes a detailed examination of the key enzymatic steps, a compilation of relevant quantitative data from related pathways, and standardized experimental protocols for pathway elucidation. Visual diagrams of the proposed pathway and experimental workflows are provided to facilitate comprehension. This document is intended to serve as a foundational resource for researchers engaged in the study of pyranocoumarin biosynthesis and its application in drug discovery and development.
Introduction
This compound is a naturally occurring pyranocoumarin, a class of compounds characterized by a pyran ring fused to a coumarin nucleus. It has been isolated from plant species including Cedrelopsis grevei, Harrisonia perforata, and Marshallia obovata.[1] While the specific biological activities of this compound are still under investigation, related pyranocoumarins are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
The biosynthesis of complex natural products like this compound involves a series of enzymatic reactions that convert primary metabolites into structurally diverse secondary metabolites. Although the complete biosynthetic pathway of this compound has not been experimentally elucidated, a putative pathway can be proposed based on the well-established biosynthesis of its core coumarin and pyran moieties. This guide will detail this proposed pathway, providing a roadmap for future research aimed at its full characterization.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway can be conceptually divided into three main stages:
-
Core Coumarin Skeleton Formation: Synthesis of the umbelliferone backbone.
-
Prenylation: Addition of a dimethylallyl pyrophosphate (DMAPP) group.
-
Cyclization and Hydroxylation: Formation of the pyran ring and subsequent hydroxylation to yield this compound.
A schematic representation of this proposed pathway is presented below.
Caption: Proposed biosynthetic pathway of this compound.
Formation of the Coumarin Core: Umbelliferone Biosynthesis
The biosynthesis of the fundamental coumarin scaffold begins with the amino acid L-phenylalanine.
-
Step 1: Deamination of L-Phenylalanine. The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is a key entry point into the phenylpropanoid pathway.
-
Step 2: Hydroxylation of Cinnamic Acid. The cytochrome P450 enzyme Cinnamate 4-Hydroxylase (C4H) hydroxylates trans-cinnamic acid at the C4 position to yield p-coumaric acid.
-
Step 3: Activation and Subsequent Hydroxylation. 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid to its corresponding CoA thioester. Following this, p-Coumaroyl CoA 2'-Hydroxylase (C2'H) introduces a hydroxyl group at the 2' position. The resulting intermediate undergoes spontaneous lactonization to form the core coumarin structure of umbelliferone .
Prenylation of Umbelliferone
The subsequent step is the attachment of a C5 isoprenoid unit, which is a characteristic feature of many bioactive coumarins.
-
Step 4: C-Prenylation. A Prenyltransferase (PT) catalyzes the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the C6 position of the umbelliferone ring, forming demethylsuberosin.
Formation of the Pyran Ring and Final Modifications
The final steps involve the formation of the pyran ring and hydroxylation to yield this compound.
-
Step 5: Cyclization. A cytochrome P450 monooxygenase , likely a marmesin synthase, catalyzes the cyclization of the prenyl side chain to form the pyran ring, yielding marmesin.
-
Step 6: Hydroxylation. Another cytochrome P450 monooxygenase is proposed to hydroxylate marmesin at the C5 position of the coumarin nucleus to produce 5-hydroxy-marmesin.
-
Step 7: Dehydrogenation and Rearrangement. The final step is likely a dehydrogenation and rearrangement to form the chromenone structure of this compound. The specific enzyme catalyzing this step is yet to be identified.
Quantitative Data
While specific quantitative data for the this compound biosynthetic pathway is not yet available, the following tables summarize kinetic parameters for homologous enzymes from other plant species involved in coumarin and phenylpropanoid biosynthesis. This data can serve as a valuable reference for initial experimental design and modeling.
Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/h/g wet weight) | Reference |
| Trichosporon cutaneum | L-Phenylalanine | 5.0 ± 1.1 | 1.6 ± 0.3 | [2] |
| Musa cavendishii | L-Phenylalanine | 1.45 | 0.15 (units not specified) | [3] |
Table 2: Kinetic Parameters of Cinnamate 4-Hydroxylase (C4H)
| Enzyme Source | Substrate | Km (µM) | Reference |
| Petroselinum crispum | trans-Cinnamic acid | 5 | [4] |
Table 3: Kinetic Parameters of 4-Coumarate-CoA Ligase (4CL)
| Enzyme Source | Substrate | Km (µM) | Vmax (nkat/mg) | Reference |
| Morus atropurpurea | 4-Coumaric acid | 10.49 | 4.4 | [5] |
Table 4: Kinetic Parameters of Coumarin-Specific Prenyltransferases
| Enzyme Source | Substrate | Km (µM) | Reference |
| Citrus limon | Bergaptol | 140 | [6] |
| Citrus limon | Geranyl diphosphate | 9 | [6] |
Table 5: Kinetic Parameters of Cytochrome P450s in Coumarin Metabolism
| Enzyme | Substrate | Km (µM) | Reference |
| CYP71AZ1 (Ammi majus) | Xanthotoxin | 13.1 ± 3.2 | [7] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments.
Enzyme Assays
Caption: General workflow for in vitro enzyme assays.
This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.8)
-
L-phenylalanine solution (50 mM)
-
Enzyme extract (crude or purified)
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing 800 µL of Tris-HCl buffer and 100 µL of L-phenylalanine solution.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the enzyme extract.
-
Monitor the increase in absorbance at 290 nm for 10 minutes, taking readings every 30 seconds. The molar extinction coefficient for trans-cinnamic acid at 290 nm is 9630 M-1cm-1.
-
Calculate the enzyme activity based on the rate of change in absorbance.
This assay typically uses radiolabeled substrate and analyzes the product by HPLC.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
[14C]-Cinnamic acid
-
NADPH
-
Microsomal enzyme preparation
-
HPLC system with a radioactivity detector
Protocol:
-
Prepare a reaction mixture containing potassium phosphate buffer, [14C]-cinnamic acid, and the microsomal preparation.
-
Pre-incubate at 30°C for 5 minutes.
-
Start the reaction by adding NADPH.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding a small volume of acid (e.g., HCl).
-
Extract the products with ethyl acetate.
-
Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis.
-
Separate and quantify the radiolabeled p-coumaric acid using HPLC.
This spectrophotometric assay measures the formation of the CoA thioester.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
p-Coumaric acid
-
ATP
-
MgCl2
-
Coenzyme A (CoA)
-
Enzyme extract
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, p-coumaric acid, ATP, and MgCl2.
-
Add the enzyme extract and pre-incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding CoA.
-
Monitor the increase in absorbance at 333 nm, which corresponds to the formation of p-coumaroyl-CoA.
-
Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA (21,000 M-1cm-1).
This assay typically involves incubating a microsomal fraction with a coumarin substrate and a prenyl donor, followed by LC-MS analysis.
Materials:
-
HEPES buffer (50 mM, pH 7.5)
-
Umbelliferone
-
Dimethylallyl pyrophosphate (DMAPP)
-
MgCl2
-
Microsomal enzyme preparation
-
LC-MS system
Protocol:
-
Prepare a reaction mixture containing HEPES buffer, umbelliferone, DMAPP, and MgCl2.
-
Add the microsomal preparation and incubate at 30°C for 1-2 hours.
-
Stop the reaction by adding methanol or another organic solvent.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS to identify and quantify the prenylated umbelliferone products.
Identification of Biosynthetic Intermediates
References
- 1. Study of the l-Phenylalanine Ammonia-Lyase Penetration Kinetics and the Efficacy of Phenylalanine Catabolism Correction Using In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. curresweb.com [curresweb.com]
- 4. Regulation and Functional Expression of Cinnamate 4-Hydroxylase from Parsley - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of coumarin-specific prenyltransferase activities in Citrus limon peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The CYP71AZ P450 Subfamily: A Driving Factor for the Diversification of Coumarin Biosynthesis in Apiaceous Plants [frontiersin.org]
Greveichromenol: A Technical Guide to its Natural Sources, Isolation, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Greveichromenol is a naturally occurring chromone that has been identified in several plant species. This document provides a comprehensive overview of the known natural sources of this compound, details a generalized experimental protocol for its extraction and isolation, and explores its hypothetical biosynthetic pathway based on established knowledge of chromone biosynthesis. Furthermore, a plausible signaling pathway is presented, reflecting the known anti-inflammatory activities of related chromone compounds. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound has been isolated from a select number of plant species. The primary sources identified in the scientific literature are detailed below. Quantitative yield data remains largely unpublished, representing a significant area for future research.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part(s) Containing this compound |
| Cedrelopsis grevei | Rutaceae | Bark |
| Harrisonia perforata | Simaroubaceae | Branches[1][2] |
| Marshallia obovata | Asteraceae | Not specified in available literature |
Experimental Protocols: Isolation of this compound
A detailed, standardized protocol for the isolation of this compound has not been universally established. However, based on methodologies employed for the separation of chromones from Harrisonia perforata, a general experimental workflow can be outlined. This protocol typically involves solvent extraction followed by chromatographic purification.
2.1. General Extraction and Fractionation
-
Preparation of Plant Material: The air-dried and powdered plant material (e.g., branches of Harrisonia perforata) is subjected to extraction.
-
Solvent Extraction: The powdered material is exhaustively extracted with a solvent such as chloroform or methanol in a Soxhlet apparatus[5].
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is then typically suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
2.2. Chromatographic Purification
-
Column Chromatography: The fraction containing the chromones (often the ethyl acetate fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, for example, a petroleum ether-acetone mixture, with increasing polarity.
-
Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), may require further purification steps. These can include preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
2.3. Structure Elucidation
The structure of the isolated this compound is confirmed using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromone core structure.
Biosynthesis and Signaling Pathways
3.1. Hypothetical Biosynthetic Pathway of this compound
The specific biosynthetic pathway of this compound has not been experimentally elucidated. However, the biosynthesis of the chromone core is generally understood to proceed via the polyketide pathway[6][7]. This pathway involves the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and aromatization to form the characteristic benzopyranone structure of chromones.
The biosynthesis of chromones is initiated by the condensation of five acetate molecules through the acetic acid pathway. A key enzyme in this process is Pentaketide Chromone Synthase (PCS), which catalyzes the formation of a pentaketide chromone from five decarboxylative condensations of malonyl-CoA, followed by a Claisen cyclization to form the aromatic ring[6]. The resulting intermediate, 5,7-dihydroxy-2-methylchromone, is a known precursor for more complex chromone derivatives[6]. Further modifications, such as prenylation and cyclization, would then lead to the final structure of this compound.
3.2. Plausible Signaling Pathway
Direct studies on the signaling pathways modulated by this compound are lacking. However, many chromone derivatives have been reported to exhibit anti-inflammatory properties, often through the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway[8]. It is plausible that this compound may exert similar effects.
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate a cascade of protein kinases, including the MAPKs (e.g., ERK, JNK, p38). This leads to the activation of transcription factors like NF-κB, which in turn promotes the expression of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines. Chromones have been shown to inhibit this cascade, leading to a reduction in the inflammatory response[8].
References
- 1. Chromones from the branches of Harrisonia perforata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scienceasia.org [scienceasia.org]
- 6. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
Greveichromenol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Greveichromenol is a naturally occurring pyranocoumarin that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its isolation, and an exploration of its potential biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₅ | PubChem[1] |
| Molecular Weight | 274.27 g/mol | PubChem[1] |
| IUPAC Name | 5-hydroxy-8-(hydroxymethyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | PubChem[1] |
| CAS Number | 35930-29-1 | PubChem[1] |
| Appearance | Powder | Commercial Supplier |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | Commercial Supplier |
| Purity | >98% (by HPLC) | Commercial Supplier |
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source |
| IR (Infrared) Spectroscopy | νmax (cm⁻¹): 3370 (O-H), 1710 (C=O) | Mulholland et al., 2002 |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | δH (ppm): 8.08 (1H, d, H-4), 6.19 (1H, d, H-3), 6.79 (1H, d, H-1'), 5.90 (1H, d, H-2'), 1.43 (6H, s, 2xCH₃) | Mulholland et al., 2002 |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | A ¹³C NMR spectrum is available on PubChem. | PubChem[1] |
| Mass Spectrometry (MS) | Fragmentation of pyranocoumarins typically involves the loss of a methyl group from the dimethylpyran ring. | General Knowledge |
Experimental Protocols
Isolation of this compound from Cedrelopsis grevei
This compound has been isolated from the stem bark of Cedrelopsis grevei. The following is a generalized protocol based on the methods described for the isolation of coumarins from this plant species.
Diagram 1: Experimental Workflow for the Isolation of this compound
Caption: A generalized workflow for the isolation of this compound from Cedrelopsis grevei.
Methodology:
-
Extraction: The dried and ground stem bark of Cedrelopsis grevei is macerated with dichloromethane at room temperature. This process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting dichloromethane extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to silica gel column chromatography.
-
Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound.
-
Purification: Fractions containing this compound are combined and subjected to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to yield the pure compound.
Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited, the broader class of coumarins and extracts from Cedrelopsis grevei have demonstrated a range of pharmacological activities, suggesting potential avenues for future research on this compound.
Potential Anti-Inflammatory Activity
Extracts from Cedrelopsis grevei have shown anti-inflammatory properties.[2] Many natural compounds, including coumarins, are known to exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators. Pyranocoumarin derivatives, in particular, have been shown to inhibit the phosphorylation of key proteins in the MAPK and NF-κB signaling cascades.[3]
Diagram 2: Hypothetical Anti-Inflammatory Signaling Pathway of this compound
References
- 1. This compound | C15H14O5 | CID 71450427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical composition and anticancer, antiinflammatory, antioxidant and antimalarial activities of leaves essential oil of Cedrelopsis grevei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Greveichromenol: A Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Greveichromenol, a naturally occurring pyranocoumarin. The information presented herein is essential for the identification, characterization, and further investigation of this compound in research and drug development settings.
Core Spectroscopic Data
The structural elucidation of this compound has been established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | 6.25 | d | 9.7 |
| H-4 | 7.60 | d | 9.7 |
| H-10 | 6.78 | s | |
| 4'-CH₂ | 4.60 | s | |
| 5'-OH | 12.5 | s | |
| 2',2'-(CH₃)₂ | 1.45 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| C-2 | 161.1 |
| C-3 | 112.5 |
| C-4 | 128.5 |
| C-4a | 102.5 |
| C-5 | 162.5 |
| C-6 | 98.0 |
| C-7 | 160.0 |
| C-8 | 105.0 |
| C-8a | 155.0 |
| C-2' | 78.0 |
| C-3' | 127.0 |
| C-4' | 115.0 |
| 4'-CH₂OH | 60.0 |
| 2',2'-(CH₃)₂ | 28.0 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The high-resolution mass spectrum of this compound confirms its molecular formula as C₁₅H₁₄O₅.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M]⁺ | 274.0841 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for hydroxyl, carbonyl, and aromatic functionalities.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 | O-H (hydroxyl) |
| 1720 | C=O (carbonyl) |
| 1620, 1580 | C=C (aromatic) |
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation. The following sections outline the general methodologies employed for the spectroscopic analysis of this compound and similar natural products.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at frequencies of 400 MHz for ¹H and 100 MHz for ¹³C. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, with tetramethylsilane (TMS) used as an internal standard. For the acquisition of ¹³C NMR data, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Mass Spectrometry
Mass spectra are generally obtained using a high-resolution mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique used for this class of compounds. The analysis provides the exact mass of the molecular ion, which is crucial for determining the elemental composition.
Infrared Spectroscopy
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as a KBr (potassium bromide) pellet or as a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Logical Workflow for Spectroscopic Analysis
The process of identifying and characterizing a natural product like this compound follows a logical workflow that integrates various spectroscopic techniques.
Caption: Workflow for the isolation and structural elucidation of this compound.
Signaling Pathways
Currently, there is no specific signaling pathway that has been definitively elucidated for this compound. As a member of the coumarin family, it may exhibit biological activities similar to other related compounds, which are known to interact with various cellular targets. Further research is required to determine the specific signaling pathways and molecular mechanisms of action for this compound.
The following diagram illustrates a generalized logical relationship for investigating the biological activity of a natural product like this compound.
Caption: Logical workflow for investigating the biological activity of this compound.
A Theoretical Exploration of Greveichromenol: A Guide for In Silico Drug Discovery
Introduction: Greveichromenol is a naturally occurring chromone derivative that has been isolated from plant species such as Cedrelopsis grevei and Harrisonia perforata.[1] While extensive theoretical and computational studies specifically targeting this compound are not yet available in published literature, its structural similarity to other biologically active chromones suggests its potential as a subject for in silico drug discovery and development. This guide provides a framework for conducting theoretical studies on this compound, drawing upon established computational methodologies applied to analogous compounds. The focus is on predicting its potential biological activity, understanding its mechanism of action at a molecular level, and guiding future experimental research.
Known Properties of this compound
The following table summarizes the basic chemical and source information for this compound.
| Property | Value | Source |
| IUPAC Name | 5-hydroxy-8-(hydroxymethyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | PubChem |
| Molecular Formula | C₁₅H₁₄O₅ | PubChem[1] |
| Molecular Weight | 274.27 g/mol | PubChem[1] |
| Natural Sources | Cedrelopsis grevei, Harrisonia perforata, Marshallia obovata | PubChem[1] |
Proposed Theoretical Study: Molecular Docking of this compound
Given that related chromones have been investigated for their antimycobacterial properties by targeting DNA gyrase, a similar theoretical approach can be proposed for this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This can be used to predict the binding affinity and mode of action of this compound against a biological target like the DNA GyrB domain of Mycobacterium tuberculosis.
Experimental Protocol: Molecular Docking
This protocol is adapted from methodologies used for similar chromone compounds.
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem (CID 71450427).
-
If a 3D structure is not available, generate it from its 2D representation using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the molecule.
-
Save the prepared ligand structure in a format compatible with the docking software (e.g., .pdbqt).
-
-
Protein Preparation:
-
Download the crystal structure of the target protein, for example, the DNA GyrB domain of M. tuberculosis (PDB ID: 5BS8), from the Protein Data Bank.
-
Prepare the protein for docking using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard). This typically involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning atomic charges (e.g., Gasteiger charges).
-
Saving the prepared protein structure in a compatible format (e.g., .pdbqt).
-
-
-
Grid Box Generation:
-
Define the binding site (active site) on the protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature review.
-
Generate a grid box that encompasses the defined active site. The grid box defines the three-dimensional space where the docking algorithm will search for binding poses of the ligand.
-
-
Molecular Docking Simulation:
-
Use a docking program such as AutoDock Vina to perform the docking calculations.
-
Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
-
Run the docking simulation, which will systematically explore different conformations and orientations of this compound within the defined grid box on the protein.
-
-
Analysis of Results:
-
Analyze the output from the docking simulation, which typically includes the binding energy (in kcal/mol) for each predicted binding pose. A more negative binding energy generally indicates a more favorable binding interaction.
-
Visualize the predicted binding poses of this compound in the active site of the protein using molecular visualization software (e.g., PyMOL, VMD).
-
Identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the protein.
-
Visualizations
The following diagrams illustrate the proposed workflow for the theoretical study of this compound.
Caption: Workflow for a proposed molecular docking study of this compound.
Caption: Logical relationship of a molecular docking simulation.
References
Greveichromenol: A Technical Overview of its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Greveichromenol, a naturally occurring chromone, has been isolated from plant species such as Cedrelopsis grevei and Harrisonia perforata. While research on this specific compound is in its early stages, preliminary studies have suggested its potential involvement in various biological activities. This technical guide provides a summary of the currently available information on the biological activities of this compound, with a focus on its potential antimycobacterial, antiplasmodial, and anti-inflammatory effects. Due to the limited publicly available data, this document also outlines the general experimental protocols relevant to assessing these activities, providing a framework for future research and development.
Potential Biological Activities
Initial investigations into the bioactivity of this compound have focused on its potential as an antimicrobial and anti-inflammatory agent.
Antimycobacterial and Antiplasmodial Activities
This compound was among the compounds isolated from the branches of Harrisonia perforata and subsequently tested for its activity against Mycobacterium tuberculosis and the malaria parasite Plasmodium falciparum. While the study identified other compounds from the plant extract as having more potent effects, the inclusion of this compound in this screening highlights its potential as a scaffold for the development of new antimicrobial agents. Further investigation is required to determine its specific minimum inhibitory concentrations (MIC) and its mechanism of action against these pathogens.
Anti-inflammatory Activity
In a study investigating the anti-inflammatory properties of compounds from Harrisonia perforata, this compound was isolated alongside other chromones and limonoids. The study assessed the anti-inflammatory effects of the isolated compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. While the published abstract focused on the potent activity of a newly discovered compound, harperfolide (IC50 value of 6.51 μM), the evaluation of this compound in this assay suggests a potential role in modulating inflammatory pathways. Quantitative data for this compound's anti-inflammatory activity is not yet publicly available and awaits further detailed studies.
Experimental Protocols
To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for the key experiments cited in the preliminary studies.
Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)
The Microplate Alamar Blue Assay (MABA) is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
Principle: The assay utilizes the Alamar Blue (resazurin) reagent, which is blue and non-fluorescent. In the presence of metabolically active (living) mycobacteria, the reagent is reduced to the pink and fluorescent resorufin. The color change serves as an indicator of bacterial growth.
Protocol:
-
Preparation of Mycobacterial Suspension: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches the mid-log phase. The bacterial suspension is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution: Test compounds, including this compound, are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in a 96-well microplate using Middlebrook 7H9 broth to achieve a range of final concentrations.
-
Inoculation: 100 µL of the diluted mycobacterial suspension is added to each well containing the test compound. Control wells containing bacteria with no drug (positive control) and wells with media only (negative control) are also included.
-
Incubation: The microplate is sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the incubation period, 20 µL of Alamar Blue reagent is added to each well. The plate is then re-incubated for 24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink.
Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is used to determine the concentration of a compound that inhibits the growth of the malaria parasite, Plasmodium falciparum, by 50% (IC50).
Principle: The SYBR Green I dye intercalates with the DNA of the parasite. The fluorescence intensity is proportional to the amount of parasitic DNA, thus reflecting parasite growth.
Protocol:
-
Parasite Culture: Chloroquine-sensitive (e.g., 3D7) or resistant (e.g., Dd2) strains of P. falciparum are cultured in human red blood cells in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES. The culture is maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: The test compounds are serially diluted in a 96-well plate.
-
Inoculation: Synchronized ring-stage parasites (at approximately 1% parasitemia and 2% hematocrit) are added to the wells.
-
Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the cells are lysed by adding a lysis buffer containing SYBR Green I dye. The plate is incubated in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Anti-inflammatory Activity Assay (Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Principle: The amount of NO produced is determined by measuring the
Methodological & Application
Application Notes and Protocols: A Proposed Synthesis of Greveichromenol
For Researchers, Scientists, and Drug Development Professionals
This document outlines a proposed synthetic protocol for Greveichromenol, a naturally occurring pyranocoumarin. Due to the absence of a published total synthesis in the reviewed literature, this protocol is a hypothetical pathway based on established synthetic methodologies for structurally related pyrano[3,2-g]chromen-6-ones and general organic transformations.
Introduction
This compound, with the chemical structure 5-hydroxy-8-(hydroxymethyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one, is a natural product that has garnered interest due to its chromenone core, a scaffold present in many biologically active compounds. A reliable synthetic route is crucial for accessing larger quantities of this compound for further biological evaluation and drug development efforts. This proposed synthesis proceeds in four main stages: 1) Synthesis of the key phenolic precursor, 2,4,5-trihydroxyacetophenone. 2) Construction of the 2,2-dimethylpyran ring via a Pechmann condensation. 3) Formylation at the C8 position. 4) Reduction of the formyl group to the hydroxymethyl group.
Proposed Synthetic Pathway
The proposed retrosynthetic analysis identifies 2,4,5-trihydroxyacetophenone as a key starting material. The pyrano[3,2-g]chromen-6-one core can be constructed using a Pechmann condensation with 3,3-dimethylacrylic acid. Subsequent functionalization at the C8 position via formylation and reduction would yield the target molecule, this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of 2,4,5-Trihydroxyacetophenone (Intermediate A)
-
Friedel-Crafts Acylation: To a stirred solution of 1,2,4-trimethoxybenzene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add aluminum chloride (1.2 eq) portion-wise. Acetyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 4 hours.
-
Work-up: The reaction is quenched by the slow addition of ice-cold water, followed by 2M HCl. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Demethylation: The crude 2,4,5-trimethoxyacetophenone is dissolved in anhydrous DCM and cooled to -78 °C. Boron tribromide (3.5 eq) is added dropwise, and the mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Purification: The reaction is carefully quenched with water, and the resulting precipitate is filtered, washed with cold water, and dried to afford 2,4,5-trihydroxyacetophenone as a solid.
Stage 2: Synthesis of 5-Hydroxy-2,2-dimethylpyrano[3,2-g]chromen-6-one (Intermediate B)
-
Pechmann Condensation: A mixture of 2,4,5-trihydroxyacetophenone (1.0 eq) and 3,3-dimethylacrylic acid (1.2 eq) is heated in concentrated sulfuric acid (5.0 eq) at 70 °C for 6 hours.
-
Work-up: The reaction mixture is cooled to room temperature and poured onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water until the washings are neutral, and dried.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 5-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-6-one.
Stage 3: Synthesis of 8-Formyl-5-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-6-one (Intermediate C)
-
Duff Formylation: A mixture of 5-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-6-one (1.0 eq), hexamethylenetetramine (2.0 eq), and glacial acetic acid is heated at 120 °C for 8 hours.
-
Hydrolysis: An aqueous solution of hydrochloric acid (1:1) is added, and the mixture is heated for an additional 1 hour.
-
Work-up and Purification: The reaction mixture is cooled, and the product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (ethyl acetate/hexane) to give the 8-formyl derivative.
Stage 4: Synthesis of this compound
-
Reduction: To a solution of 8-formyl-5-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-6-one (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise. The reaction is stirred at room temperature for 2 hours.
-
Work-up: The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by preparative thin-layer chromatography or column chromatography to afford this compound.
Quantitative Data Summary
The following table summarizes the expected molecular weights and hypothetical yields for the key compounds in the proposed synthesis.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical Yield (%) |
| 1,2,4-Trimethoxybenzene | C9H12O3 | 168.19 | - | |
| Intermediate A | C8H8O4 | 168.15 | 60 | |
| Intermediate B | C14H12O4 | 244.24 | 50 | |
| Intermediate C | C15H12O5 | 272.25 | 45 | |
| This compound | C15H14O5 | 274.27 | 85 |
Note: Yields are hypothetical and based on similar reactions reported in the literature. Actual yields may vary.
Experimental Workflow Diagram
Caption: Experimental workflow for the proposed synthesis of this compound.
Signaling Pathway Involvement (Hypothetical)
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many chromenone-containing compounds are known to interact with kinase signaling cascades and pathways related to inflammation and cell proliferation. A potential area of investigation would be its effect on the NF-κB and MAPK signaling pathways, which are commonly modulated by natural products with anti-inflammatory and anti-cancer properties.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Disclaimer: This document provides a proposed synthetic route and is intended for informational purposes for qualified researchers. The experimental procedures have not been optimized and should be performed with appropriate safety precautions in a laboratory setting.
Application Notes and Protocols for the Proposed Total Synthesis of Greveichromenol
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Greveichromenol, a naturally occurring pyranocoumarin, has garnered interest due to its potential biological activities. To date, a specific total synthesis for this compound has not been prominently reported in the scientific literature. This document outlines a proposed, logical synthetic pathway for this compound based on established and reliable methodologies for the synthesis of related chromene and pyranocoumarin structures. The proposed route provides a framework for the laboratory synthesis of this compound, enabling further investigation into its pharmacological properties.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound (1) is depicted below. The strategy hinges on the late-stage formation of the dihydropyran ring. The primary disconnection of the pyran ring in this compound (1) leads to the key intermediate, a substituted 7-hydroxychromone derivative (2). This intermediate can be envisioned to arise from a chromone core (3) after appropriate functionalization. The chromone core itself can be synthesized from a suitably substituted resorcinol derivative (4) through well-established methods such as the Pechmann condensation.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The forward synthesis commences with commercially available 2-methoxyresorcinol and proceeds through the construction of the chromenone core, followed by regioselective formylation, and finally, the formation of the pyran ring and subsequent functional group manipulation to yield this compound.
Caption: Proposed forward synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 7-Hydroxy-5-methoxy-2-methylchromen-4-one (3)
-
Reaction: Pechmann Condensation
-
Protocol:
-
To a stirred solution of 2-methoxyresorcinol (4) (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add ethyl acetoacetate (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the mixture into ice-water with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
-
Recrystallize the crude product from ethanol to afford pure 7-hydroxy-5-methoxy-2-methylchromen-4-one (3).
-
Step 2: Synthesis of 6-Formyl-7-hydroxy-5-methoxy-2-methylchromen-4-one (2)
-
Reaction: Regioselective Formylation (Duff Reaction)
-
Protocol:
-
A mixture of 7-hydroxy-5-methoxy-2-methylchromen-4-one (3) (1.0 eq) and hexamethylenetetramine (4.0 eq) in trifluoroacetic acid is heated at 80 °C for 8 hours.
-
The reaction mixture is cooled to room temperature and poured into a mixture of ice and water.
-
The resulting solid is collected by filtration, washed with water, and dried.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane as eluent) to yield 6-formyl-7-hydroxy-5-methoxy-2-methylchromen-4-one (2).
-
Step 3: Formation of the Pyrano[3,2-g]chromen-6-one Core
-
Reaction: Prenylation and Cyclization
-
Protocol:
-
To a solution of 6-formyl-7-hydroxy-5-methoxy-2-methylchromen-4-one (2) (1.0 eq) in dry dioxane, add 2-methyl-3-buten-2-ol (1.5 eq) and boron trifluoride etherate (BF₃·OEt₂) (0.2 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to give the pyrano[3,2-g]chromen-6-one intermediate.
-
Step 4: Synthesis of this compound (1)
-
Reaction: Reduction of the Aldehyde
-
Protocol:
-
To a solution of the intermediate from Step 3 (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is neutral.
-
Remove the methanol under reduced pressure, and extract the aqueous residue with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by preparative thin-layer chromatography to afford this compound (1).
-
Data Presentation
The following table summarizes the proposed synthetic steps and provides representative yields based on similar transformations reported in the literature. It is important to note that these yields are estimates and actual experimental outcomes may vary.
| Step | Reaction | Starting Material | Key Reagents | Product | Representative Yield (%) |
| 1 | Pechmann Condensation | 2-Methoxyresorcinol | Ethyl acetoacetate, H₂SO₄ | 7-Hydroxy-5-methoxy-2-methylchromen-4-one | 75-85 |
| 2 | Duff Reaction | 7-Hydroxy-5-methoxy-2-methylchromen-4-one | Hexamethylenetetramine, TFA | 6-Formyl-7-hydroxy-5-methoxy-2-methylchromen-4-one | 50-60 |
| 3 | Prenylation/Cyclization | 6-Formyl-7-hydroxy-5-methoxy-2-methylchromen-4-one | 2-Methyl-3-buten-2-ol, BF₃·OEt₂ | Pyrano[3,2-g]chromen-6-one intermediate | 60-70 |
| 4 | Reduction | Pyrano[3,2-g]chromen-6-one intermediate | NaBH₄ | This compound | 80-90 |
Concluding Remarks
The proposed total synthesis of this compound provides a viable and logical route for its preparation in a laboratory setting. The synthesis relies on well-precedented reactions, ensuring a high probability of success. This synthetic scheme will enable the production of this compound for further biological evaluation and potential development as a therapeutic agent. Experimental validation and optimization of each step are recommended to achieve the best possible yields and purity.
Greveichromenol: From Extraction to Elucidation - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the methodologies for the extraction and purification of Greveichromenol, a prenylated chromone with significant biological potential. The protocols outlined below are based on established techniques for the isolation of chromones and related stilbenoids from natural sources, particularly from plants of the Cedrelopsis genus, where this compound is known to occur.
Introduction to this compound
This compound is a naturally occurring chromone derivative found in the bark and wood of plant species such as Cedrelopsis grevei. Chromones are a class of oxygen-containing heterocyclic compounds that have garnered considerable attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The unique structural features of this compound, including its prenyl group, contribute to its bioactivity and make it a compound of interest for drug discovery and development.
Extraction Protocols
The efficient extraction of this compound from its plant matrix is the primary and most critical step in its isolation. The choice of extraction method and solvent significantly impacts the yield and purity of the final product.
Maceration-Based Solvent Extraction
This is a conventional and widely used method for the extraction of moderately polar compounds like this compound.
Protocol:
-
Plant Material Preparation: The air-dried and coarsely powdered bark or heartwood of Cedrelopsis grevei is used as the starting material.
-
Solvent Selection: Methanol or a mixture of dichloromethane and methanol (1:1 v/v) is recommended for optimal extraction of chromones.
-
Extraction Process:
-
The powdered plant material is macerated in the selected solvent at a solid-to-solvent ratio of 1:10 (w/v).
-
The mixture is kept at room temperature for 48-72 hours with occasional agitation.
-
The extract is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solvent Partitioning (Optional): The crude extract can be further fractionated by sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound is expected to be enriched in the ethyl acetate fraction.
Soxhlet Extraction
For a more exhaustive extraction, Soxhlet extraction can be employed.
Protocol:
-
Plant Material Preparation: Finely powdered and dried plant material is placed in a thimble.
-
Extraction: The thimble is placed in a Soxhlet extractor, and the extraction is carried out with methanol for 24-48 hours.
-
Solvent Evaporation: The solvent is removed under reduced pressure to yield the crude extract.
Table 1: Comparison of Extraction Methods
| Parameter | Maceration | Soxhlet Extraction |
| Principle | Soaking in a solvent at room temperature | Continuous extraction with a hot solvent |
| Temperature | Room Temperature | Boiling point of the solvent |
| Time | 48-72 hours | 24-48 hours |
| Efficiency | Moderate | High |
| Yield | Variable | Generally higher than maceration |
Purification Protocols
The crude extract obtained is a complex mixture of various phytochemicals. A multi-step purification process is necessary to isolate this compound in high purity.
Column Chromatography
This is the primary technique for the separation of compounds from the crude extract.
Protocol:
-
Stationary Phase: Silica gel (60-120 mesh) is commonly used.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.
-
This compound Elution: this compound, being a moderately polar compound, is expected to elute with a mobile phase of intermediate polarity (e.g., n-hexane:ethyl acetate, 7:3 to 1:1 v/v).
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to achieve high purity, preparative HPLC is the method of choice.
Protocol:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly employed.
-
Detection: UV detection at a wavelength of around 254 nm is suitable for chromones.
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC.
Table 2: Summary of Purification Parameters
| Parameter | Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel | Reversed-phase C18 |
| Mobile Phase | n-Hexane:Ethyl Acetate (gradient) | Methanol:Water or Acetonitrile:Water (gradient) |
| Separation Principle | Adsorption | Partition |
| Resolution | Moderate | High |
| Purity Achieved | 80-95% | >98% |
Experimental Workflows and Signaling Pathways
Diagrams
Application Notes & Protocols for the Quantification of Greveichromenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Greveichromenol, a naturally occurring chromene derivative, has garnered interest for its potential biological activities. Accurate and precise quantification of this compound in various matrices is essential for pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be robust and reliable for the analysis of this compound in matrices such as plant extracts and biological fluids.
Introduction to this compound
This compound is a chromene compound with the chemical formula C₁₅H₁₄O₅ and a molecular weight of 274.27 g/mol .[1] Its structure, featuring a pyrano[3,2-g]chromen-6-one core, suggests potential for various biological activities, making it a compound of interest in pharmaceutical and nutraceutical research. To support these research endeavors, validated analytical methods for its precise quantification are paramount.
Analytical Methodologies
Two primary analytical methods are presented for the quantification of this compound:
-
HPLC-UV: A widely accessible and robust method suitable for the quantification of this compound in relatively clean sample matrices, such as standardized plant extracts.
-
LC-MS/MS: A highly sensitive and selective method ideal for complex matrices like biological fluids (plasma, urine) and for studies requiring low limits of detection.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on the separation of this compound from other components in a sample matrix using reversed-phase HPLC, followed by detection using a UV detector at its maximum absorbance wavelength.
2.1.1. Experimental Protocol: HPLC-UV
a) Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
-
Syringe filters (0.45 µm).
b) Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
c) Chromatographic Conditions:
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.
-
0-15 min: 20-80% B
-
15-20 min: 80% B
-
20-21 min: 80-20% B
-
21-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV scan of this compound standard (typically in the range of 250-350 nm).
d) Sample Preparation (Plant Extract):
-
Accurately weigh 1 g of the powdered plant material.
-
Extract with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter prior to injection.
2.1.2. Data Presentation: HPLC-UV Method Validation Summary
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.7 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is suitable for quantifying this compound in complex biological matrices.
2.2.1. Experimental Protocol: LC-MS/MS
a) Instrumentation and Materials:
-
LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
This compound reference standard.
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
Syringe filters (0.22 µm).
b) Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): As prepared for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 50:50 methanol:water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
c) LC-MS/MS Conditions:
-
Column: C18 reversed-phase (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.
-
0-3 min: 10-90% B
-
3-4 min: 90% B
-
4-4.1 min: 90-10% B
-
4.1-5 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized).
-
MRM Transitions:
-
This compound: Precursor ion [M+H]⁺ or [M-H]⁻ → Product ion (to be determined by infusion of the standard).
-
Internal Standard: Precursor ion [M+H]⁺ or [M-H]⁻ → Product ion.
-
d) Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 20 µL of the IS working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter prior to injection.
2.2.2. Data Presentation: LC-MS/MS Method Validation Summary
| Parameter | Result |
| Linearity (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 0.1 |
| Limit of Quantification (LOQ) (ng/mL) | 0.5 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Matrix Effect (%) | 90 - 110% |
Visualization of Experimental Workflows
References
Application Note: Quantitative Analysis of Greveichromenol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Greveichromenol. The described method is suitable for the determination of this compound in various matrices, including pharmaceutical formulations and research samples. The protocol outlines procedures for sample preparation, chromatographic conditions, and method validation, ensuring accurate and reproducible results for researchers, scientists, and drug development professionals.
Introduction
This compound, a novel chromenol derivative, has shown significant potential in preclinical studies, necessitating a reliable analytical method for its quantification. High-performance liquid chromatography (HPLC) is a widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and specificity.[1][2] This application note describes a simple, isocratic RP-HPLC method with UV detection for the determination of this compound. The method is designed to be efficient and transferable for routine quality control and research applications.
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. This compound, being a moderately nonpolar compound, is retained on the hydrophobic stationary phase. Elution is achieved by an isocratic flow of the mobile phase, and the separation is based on the differential partitioning of the analyte between the stationary and mobile phases.[3][4] Detection is performed using a UV-Vis detector at the wavelength of maximum absorbance for this compound.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: (Purity ≥ 98%), obtained from a certified supplier.
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Methanol: HPLC grade.
-
Formic Acid: (Optional, for pH adjustment), LC-MS grade.
-
Syringe Filters: 0.45 µm PTFE or PVDF.
Instrumentation
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Chromatographic Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended.
-
Data Acquisition and Processing Software: OpenLab CDS or equivalent.
Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase Preparation: A mixture of Acetonitrile and Water (60:40, v/v) was prepared. The mobile phase was degassed by sonicating for 15 minutes before use. If required, the pH can be adjusted to 3.0 with 0.1% formic acid to improve peak shape.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Solid Samples (e.g., Formulations):
-
Accurately weigh a portion of the powdered sample equivalent to approximately 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.
-
Sonicate for 30 minutes to ensure complete dissolution of the analyte.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5][6]
-
-
Liquid Samples (e.g., Biological Fluids):
-
For samples containing proteins, a protein precipitation step is necessary.[5] Add three parts of cold acetonitrile to one part of the liquid sample.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Method Parameters
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Run Time | 10 minutes |
Data Presentation
The performance of the developed HPLC method was evaluated through a series of validation experiments. The key quantitative data are summarized in the tables below.
Table 1: System Suitability Test Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 6500 |
| Repeatability (%RSD) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | |
| * Intra-day | < 1.5% |
| * Inter-day | < 2.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Specificity | No interference from placebo |
Mandatory Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Conclusion
The developed RP-HPLC method provides a reliable and accurate means for the quantitative analysis of this compound. The method is simple, rapid, and demonstrates excellent performance in terms of linearity, precision, accuracy, and specificity. This application note serves as a comprehensive guide for researchers and professionals involved in the development and quality control of this compound-containing products.
References
Application Note: Quantitative Analysis of Greveichromenol in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Greveichromenol, a novel chromenol derivative, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis. This method is suitable for pharmacokinetic studies and preclinical research in drug development.
Introduction
This compound is a promising new therapeutic agent with potential applications in several disease areas. To facilitate its development, a reliable analytical method for its quantification in biological matrices is essential. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. This document provides a detailed protocol for the analysis of this compound in human plasma, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (IS), Warfarin (100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Shimadzu Nexera X2 |
| Column | Phenomenex Kinetex® C18, 2.6 µm, 100 Å, 50 x 2.1 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.00 | 10 |
| 1.00 | 95 |
| 2.00 | 95 |
| 2.10 | 10 |
| 3.00 | 10 |
Mass Spectrometry
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | SCIEX QTRAP® 6500+ |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 500°C |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
Multiple Reaction Monitoring (MRM)
The MRM transitions for this compound and the internal standard were optimized by infusing standard solutions into the mass spectrometer.
Table 3: Optimized MRM Transitions and Compound Parameters
| Compound | Q1 (m/z) | Q3 (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) | Cell Exit Potential (CXP) (V) |
| This compound | 325.2 | 177.1 | 80 | 35 | 12 |
| Warfarin (IS) | 309.1 | 163.1 | 75 | 30 | 10 |
Data Presentation
The method was validated for linearity, precision, accuracy, and recovery. The calibration curve was linear over the concentration range of 1-1000 ng/mL.
Table 4: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low QC | 3 | 6.2 | 98.7 | 7.5 | 101.2 |
| Mid QC | 100 | 4.5 | 102.1 | 5.8 | 99.8 |
| High QC | 800 | 3.8 | 97.9 | 4.9 | 100.5 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS sample preparation workflow.
Postulated Signaling Pathway of this compound
Based on the known activities of similar chromenol compounds, this compound is hypothesized to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.
Caption: Postulated NF-κB signaling pathway modulation.
Conclusion
The LC-MS/MS method described in this application note is a highly sensitive, specific, and reliable tool for the quantitative analysis of this compound in human plasma. This method can be readily implemented in research and preclinical laboratories to support the development of this novel therapeutic compound.
Application Notes and Protocols for Greveichromenol Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Greveichromenol is a natural chromenol compound with a structure suggesting potential biological activities. As with many novel natural products, its mechanism of action and therapeutic potential are yet to be fully elucidated. The initial step in characterizing the bioactivity of a new compound like this compound is the development of robust and reproducible cell-based assays. These assays are crucial for determining its cytotoxic profile and for screening its effects on specific cellular pathways, such as those involved in inflammation and oxidative stress.
This document provides detailed protocols for a tiered approach to the preliminary cell-based analysis of this compound. It covers:
-
Cytotoxicity Assessment: To determine the concentration range of this compound that is non-toxic to cells, which is essential for designing subsequent functional assays.
-
Anti-Inflammatory Activity Assay: To investigate the potential of this compound to modulate inflammatory responses, a key area for therapeutic development.
-
Cellular Antioxidant Activity Assay: To assess the capacity of this compound to mitigate oxidative stress within a cellular environment.
These protocols are designed to be adaptable to standard cell biology laboratory settings and provide a foundational framework for the initial characterization of this compound.
I. Cytotoxicity Assessment of this compound
A fundamental first step in the evaluation of any new compound is to determine its effect on cell viability. This information is critical for establishing a therapeutic window and for selecting appropriate, non-toxic concentrations for use in subsequent functional assays. The following protocol describes a common method for assessing cytotoxicity using a fluorescent dye that specifically stains the DNA of dead cells.
Experimental Protocol: Cytotoxicity Assay using a Fluorescent DNA-Binding Dye
Objective: To determine the concentration-dependent cytotoxicity of this compound on a selected cell line (e.g., RAW 264.7 macrophages or HEK293 cells).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom black plates
-
CellTox™ Green Cytotoxicity Assay reagent or similar fluorescent dye for dead cells[1][2]
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., 1% Triton X-100).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator. The duration can be adjusted based on the expected mechanism of action.
-
-
Assay Measurement:
-
Add 15 µL of the fluorescent cytotoxicity dye to each well.
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission).
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control from all other measurements.
-
Normalize the data to the positive control (100% cytotoxicity) and the vehicle control (0% cytotoxicity).
-
Plot the percentage of cytotoxicity against the log of this compound concentration and determine the CC₅₀ (Concentration that causes 50% cytotoxicity) using a non-linear regression analysis.
-
Hypothetical Data Presentation
Table 1: Cytotoxicity of this compound on RAW 264.7 Cells after 24-hour exposure.
| This compound (µM) | Mean Fluorescence Intensity (RFU) | % Cytotoxicity |
| Vehicle Control (DMSO) | 150 | 0% |
| 0.1 | 165 | 1.2% |
| 1 | 180 | 2.4% |
| 10 | 250 | 8.0% |
| 25 | 600 | 36.0% |
| 50 | 1500 | 108.0% |
| 100 | 1850 | 136.0% |
| Positive Control | 1400 | 100% |
Note: Data are hypothetical and for illustrative purposes only.
Workflow Diagram
Caption: Workflow for the cytotoxicity assessment of this compound.
II. Anti-Inflammatory Activity of this compound
Chronic inflammation is implicated in a wide range of diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[3][4][5] Many natural products exert anti-inflammatory effects by inhibiting this pathway. A common method to screen for anti-inflammatory activity is to measure the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Hypothetical Signaling Pathway: this compound and the NF-κB Pathway
It is hypothesized that this compound may inhibit the NF-κB signaling pathway. In this pathway, LPS activates Toll-like receptor 4 (TLR4), leading to a cascade that results in the phosphorylation and degradation of IκBα.[6][7] This releases NF-κB (p65/p50) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. This compound could potentially interfere with this pathway at several points, such as inhibiting IKK activity or preventing NF-κB nuclear translocation.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Experimental Protocol: Nitric Oxide (NO) Production Assay
Objective: To evaluate the effect of this compound on LPS-induced NO production in RAW 264.7 macrophage cells.
Materials:
-
This compound stock solution
-
RAW 264.7 cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Pre-treatment:
-
Prepare dilutions of this compound in medium at non-toxic concentrations (determined from the cytotoxicity assay).
-
Remove the medium and add 100 µL of the this compound dilutions.
-
Include a vehicle control and a positive control (e.g., a known NF-κB inhibitor like dexamethasone).
-
Incubate for 1 hour.
-
-
LPS Stimulation:
-
Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubate the plate for 24 hours at 37°C.
-
-
Nitrite Measurement:
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Component 2 of Griess Reagent) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in each sample using a sodium nitrite standard curve.
-
Express the results as a percentage of NO production relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of NO production).
-
Hypothetical Data Presentation
Table 2: Inhibition of LPS-induced Nitric Oxide Production by this compound.
| Treatment | This compound (µM) | Nitrite Conc. (µM) | % Inhibition |
| Unstimulated Control | - | 2.5 | 94.4% |
| LPS + Vehicle | - | 45.0 | 0% |
| LPS + this compound | 1 | 38.2 | 15.1% |
| LPS + this compound | 5 | 25.1 | 44.2% |
| LPS + this compound | 10 | 12.5 | 72.2% |
| LPS + this compound | 20 | 6.8 | 84.9% |
| LPS + Dexamethasone | 10 | 5.2 | 88.4% |
Note: Data are hypothetical and for illustrative purposes only.
III. Cellular Antioxidant Activity of this compound
Many natural compounds possess antioxidant properties. Cell-based antioxidant assays are more biologically relevant than simple chemical assays as they account for cellular uptake, metabolism, and localization of the compound. The following protocol uses a fluorescent probe that emits a signal when oxidized by reactive oxygen species (ROS).
Experimental Protocol: Cellular ROS Accumulation Assay
Objective: To measure the ability of this compound to reduce induced oxidative stress in cells.
Materials:
-
This compound stock solution
-
A suitable cell line (e.g., HaCaT keratinocytes)
-
Complete cell culture medium
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
-
A pro-oxidant agent (e.g., H₂O₂ or tert-butyl hydroperoxide)
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
-
Compound Loading:
-
Treat cells with various non-toxic concentrations of this compound for 1-4 hours. Include a vehicle control and a positive control (e.g., N-acetylcysteine).
-
-
Probe Loading:
-
Remove the medium and wash the cells once with warm PBS.
-
Add 100 µL of medium containing 20 µM DCFH-DA to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells once with warm PBS to remove excess probe.
-
Add 100 µL of a pro-oxidant (e.g., 500 µM H₂O₂) to induce ROS production.
-
-
Measurement:
-
Immediately measure fluorescence intensity every 5 minutes for 1 hour using a plate reader (excitation ~485 nm, emission ~535 nm).
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase over time.
-
Normalize the results to the oxidant-treated vehicle control.
-
Plot the percentage of ROS inhibition against the this compound concentration to determine the IC₅₀.
-
Hypothetical Data Presentation
Table 3: Inhibition of H₂O₂-induced ROS Accumulation by this compound.
| Treatment | This compound (µM) | Fluorescence Rate (RFU/min) | % ROS Inhibition |
| Untreated Control | - | 5 | 97.5% |
| H₂O₂ + Vehicle | - | 200 | 0% |
| H₂O₂ + this compound | 1 | 160 | 20.0% |
| H₂O₂ + this compound | 5 | 110 | 45.0% |
| H₂O₂ + this compound | 10 | 60 | 70.0% |
| H₂O₂ + this compound | 20 | 25 | 87.5% |
| H₂O₂ + NAC | 1000 | 15 | 92.5% |
Note: Data are hypothetical and for illustrative purposes only.
Workflow Diagram
Caption: Workflow for the cellular antioxidant activity assay.
Conclusion
The protocols outlined in this document provide a comprehensive starting point for the cell-based characterization of this compound. By systematically assessing its cytotoxicity, anti-inflammatory, and antioxidant properties, researchers can gain valuable insights into its potential therapeutic applications. The data generated from these assays will guide further investigation into its specific molecular targets and mechanisms of action, paving the way for more advanced preclinical studies.
References
- 1. CellTox™ Green Cytotoxicity Assay Protocol [promega.com]
- 2. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [promega.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pro-inflammation NF-κB signaling triggers a positive feedback via enhancing cholesterol accumulation in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Greveichromenol as a Molecular Probe for Investigating the NF-κB Signaling Pathway
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Greveichromenol is a naturally occurring pyranocoumarin found in various plant species. Pyranocoumarins are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory properties. Emerging research on pyranocoumarins suggests their potential to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The inherent fluorescent properties of the coumarin scaffold also suggest that this compound could serve as a valuable molecular probe for both cellular imaging and mechanistic studies of inflammation.
This document provides detailed application notes and protocols for utilizing this compound as a molecular probe to investigate the NF-κB signaling pathway. The protocols outlined below will enable researchers to assess the anti-inflammatory potential of this compound and elucidate its mechanism of action.
Principle of Action
The NF-κB signaling cascade is a central regulator of the inflammatory response. In unstimulated cells, NF-κB dimers, typically composed of p50 and p65 subunits, are held inactive in the cytoplasm by inhibitory proteins called IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65 subunit, leading to its translocation into the nucleus. In the nucleus, p65 binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, initiating their transcription. This leads to the production of inflammatory mediators like nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2]
This compound, as a pyranocoumarin, is hypothesized to exert its anti-inflammatory effects by inhibiting one or more steps in this pathway. As a molecular probe, it can be used to quantify the inhibition of key inflammatory readouts and to visualize its interaction with cellular components.
Quantitative Data Summary
The following table summarizes the expected quantitative data for this compound's anti-inflammatory activity based on studies of structurally related pyranocoumarins and other NF-κB inhibitors.[3][4][5] Researchers should experimentally determine the specific values for this compound.
| Parameter | Assay | Cell Line | Stimulant | Expected IC50 Range | Reference Compounds (IC50) |
| NF-κB Inhibition | NF-κB Luciferase Reporter Assay | HEK293T | TNF-α | 1 - 20 µM | Compound 51 (172.2 ± 11.4 nM)[3] |
| Nitric Oxide (NO) Production Inhibition | Griess Assay | RAW 264.7 | LPS | 5 - 50 µM | Epimuqubilin A (7.4 µM)[4] |
| TNF-α Production Inhibition | ELISA | RAW 264.7 | LPS | 10 - 100 µM | Benzydamine (~25 µM)[6] |
| Cytotoxicity | MTT Assay | RAW 264.7 | - | > 100 µM | Not Applicable |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 or human embryonic kidney cell line HEK293T stably transfected with an NF-κB luciferase reporter construct.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture should not exceed 0.1%.
-
Experimental Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for ELISA, and 6-well plates for Western blotting).
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate inflammatory agent (e.g., 1 µg/mL LPS for RAW 264.7 cells or 20 ng/mL TNF-α for HEK293T-NF-κB-luc cells) for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling studies).
-
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[7][8][9]
-
Reagents:
-
Griess Reagent: A mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sodium Nitrite (NaNO2) standard solution.
-
-
Procedure:
-
After the treatment period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
Protocol 3: TNF-α Production Assay (ELISA)
This protocol quantifies the amount of TNF-α secreted into the cell culture medium.[10][11][12]
-
Reagents:
-
Commercially available mouse TNF-α ELISA kit.
-
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Perform the ELISA according to the manufacturer's instructions. Briefly:
-
Add standards and samples to the antibody-coated microplate.
-
Incubate and wash the plate.
-
Add the detection antibody.
-
Incubate and wash.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate and wash.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution.
-
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the TNF-α concentration from the standard curve.
-
Protocol 4: NF-κB Activity Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of NF-κB.[13][14][15]
-
Cell Line: HEK293T cells stably transfected with a luciferase reporter gene under the control of NF-κB response elements.
-
Reagents:
-
Luciferase Assay System (e.g., Promega).
-
-
Procedure:
-
Following treatment with this compound and TNF-α, wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided in the kit.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the luciferase substrate to the lysate.
-
Immediately measure the luminescence using a luminometer.
-
Normalize the luciferase activity to the total protein concentration of the lysate.
-
Protocol 5: Western Blot for Phosphorylated p65
This protocol detects the phosphorylation of the p65 subunit of NF-κB, an indicator of its activation.[16][17]
-
Procedure:
-
After a short stimulation period (e.g., 15-30 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p65 (e.g., anti-phospho-NF-κB p65 (Ser536)) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total p65 or a housekeeping protein like β-actin.
-
Protocol 6: Cellular Imaging with this compound
This protocol utilizes the intrinsic fluorescence of this compound to visualize its cellular uptake and localization.[18][19]
-
Procedure:
-
Seed cells on glass-bottom dishes or coverslips.
-
Treat the cells with a fluorescently effective concentration of this compound (to be determined empirically).
-
At various time points, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (optional, for fixed-cell imaging).
-
Mount the coverslips with a mounting medium.
-
Visualize the cellular fluorescence using a fluorescence microscope with appropriate excitation and emission filters (typical for coumarins: excitation ~350-400 nm, emission ~450-500 nm).
-
Visualizations
Caption: Experimental workflow for using this compound as a molecular probe.
Caption: this compound's proposed NF-κB inhibitory mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of inflammatory cytokine production and protection against endotoxin toxicity by benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
- 11. fn-test.com [fn-test.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. bowdish.ca [bowdish.ca]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. Phospho-NF-kappaB p65 (Ser536) (7F1) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Design and synthesis of novel angular 4,5-pyranocoumarin fluorescent probes for detecting hydrazine and their applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Anti-Cancer Compounds
However, the structurally related class of compounds, chromenes, are known for their potential as cancer chemotherapeutic agents. Furthermore, the similarly named and well-researched antifungal agent, Griseofulvin , has demonstrated significant anti-cancer properties, making it an excellent model compound for developing high-throughput screening application notes and protocols. This document will, therefore, focus on Griseofulvin as a representative compound for screening potential anti-cancer drugs.
Griseofulvin: An Anti-Cancer Agent for High-Throughput Screening
Introduction:
Griseofulvin is a naturally occurring antifungal agent derived from the fungus Penicillium griseofulvum. While traditionally used to treat dermatophytic infections, a growing body of evidence has highlighted its potential as an anti-cancer agent. Griseofulvin exerts its anti-cancer effects by disrupting microtubule dynamics, a mechanism shared with established chemotherapeutic drugs like taxanes. Its ability to induce mitotic arrest and apoptosis in cancer cells makes it a compound of interest in drug discovery and a suitable candidate for high-throughput screening (HTS) campaigns aimed at identifying novel anti-mitotic agents.
Mechanism of Action:
Griseofulvin's primary anti-cancer mechanism of action is the disruption of microtubule function. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is crucial for chromosome segregation during cell division. Griseofulvin binds to tubulin, the protein subunit of microtubules, and interferes with the assembly of the mitotic spindle. This disruption leads to a prolonged mitotic arrest, which ultimately triggers apoptosis (programmed cell death) in cancer cells. Notably, cancer cells with supernumerary centrosomes are particularly sensitive to Griseofulvin, as it inhibits the centrosomal clustering mechanism that these cells use to form a bipolar spindle and survive.
Signaling Pathways:
The anti-cancer activity of Griseofulvin has been linked to the modulation of several signaling pathways. For instance, it has been shown to induce G2/M arrest and apoptosis in malignant cell lines through the activation of the NF-κB pathway. Additionally, its pro-apoptotic effects can be mediated through the mitochondrial cytochrome-C pathway, involving the activation of caspases and regulation of Bcl-2 family proteins.
Caption: Mechanism of action of Griseofulvin in cancer cells.
Quantitative Data:
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of Griseofulvin in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 20 | |
| MCF-7 | Breast Cancer | 17 ± 2 | |
| NCI-H295R | Adrenocortical Carcinoma | Dose-dependent | |
| JKT-1 | Testicular Germ Cell Tumor | 53 ± 1.7 | |
| KMS 18, U-266, OPM-2, RPMI-8226 | Human Myeloma Cell Lines | 9, 18, 45, 26 | |
| MPC-11 | Mouse Myeloma Cell Line | 44 | |
| SU-DHL-4, Raji, OCI-Ly 8 Lam 53 | Human Lymphoma Cell Lines | 22, 33, 30 | |
| A549, H358, H460 | Non-small-cell Lung Cancer | 10-30 |
High-Throughput Screening Protocol: Cell Viability Assay
This protocol describes a cell-based high-throughput screening assay to identify compounds that inhibit cancer cell proliferation, using Griseofulvin as a positive control.
Objective: To identify and quantify the cytotoxic effects of test compounds on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Griseofulvin (positive control)
-
DMSO (vehicle control)
-
Test compound library
-
384-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: High-throughput screening workflow for cell viability.
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Dilute the cells to a final concentration of 5,000 cells/50 µL in the cell culture medium.
-
Using a multichannel pipette or liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a stock solution of Griseofulvin (e.g., 10 mM in DMSO) as a positive control.
-
Prepare serial dilutions of the test compounds and Griseofulvin in the cell culture medium.
-
Add 1 µL of the compound dilutions to the respective wells. For the vehicle control, add 1 µL of DMSO.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 25 µL of the cell viability reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Calculate the IC50 value for each compound using a non-linear regression curve fit.
-
Griseofulvin serves as a valuable tool in the high-throughput screening for novel anti-cancer agents, particularly those targeting microtubule dynamics. The provided protocols and data offer a framework for researchers and drug development professionals to design and execute HTS campaigns and to further investigate compounds with potential therapeutic benefits in oncology.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Greveichromenol
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Greveichromenol. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the pyrano[3,2-g]chromen-6-one core of this compound?
A1: A practical and documented starting material for constructing the pyrano[3,2-g]chromene scaffold is the naturally occurring furochromone, visnagin.[1][2][3] The synthesis involves the ring-opening of visnagin to yield a 6-formyl-7-hydroxy-chromone derivative, which serves as a key intermediate for further elaboration.[1][3][4]
Q2: What are the key synthetic challenges in preparing this compound?
A2: Based on the structure of this compound (5-hydroxy-8-(hydroxymethyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one), the main challenges include:
-
Construction of the pyrano[3,2-g]chromen-6-one core: This often requires multi-step sequences and careful control of reaction conditions to ensure good yields.
-
Introduction of the hydroxymethyl group at the C8 position: This functionalization requires a selective method to avoid reactions at other positions on the chromone ring.
-
Formation of the dimethylpyran ring: This annulation step needs to be efficient and regioselective.
-
Overall yield optimization: As with many multi-step syntheses, optimizing the yield of each step is crucial for obtaining a reasonable overall yield of the final product.
Q3: What general strategies can be employed to improve the yield of chromene synthesis?
A3: Several modern synthetic strategies have been shown to improve the yields of chromene derivatives:
-
Multicomponent Reactions (MCRs): These reactions combine multiple starting materials in a single step, often leading to higher efficiency and atom economy.
-
Green Chemistry Approaches: The use of environmentally friendly solvents (like water or ethanol), reusable catalysts, and solvent-free conditions can lead to high yields (often exceeding 90%).
-
Microwave and Ultrasound-Assisted Synthesis: These non-classical energy sources can significantly reduce reaction times and improve yields.
-
Catalyst Selection: The choice of catalyst is critical. A wide range of catalysts, from simple bases like piperidine to Lewis acids and nanocatalysts, have been successfully used in chromene synthesis. Careful screening of catalysts is often necessary to find the optimal one for a specific transformation.
Proposed Synthetic Pathway for this compound
Caption: Proposed multi-step synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the proposed synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Step 1: Low yield of 6-formyl-7-hydroxy-5-methoxy-2-methylchromone | Incomplete reaction. | - Increase reaction time and/or temperature.- Ensure complete dissolution of visnagin. |
| Degradation of the product. | - Use a milder base or lower reaction temperature.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Step 2: Incomplete protection of the phenolic hydroxyl group | Inappropriate protecting group or reaction conditions. | - Screen different protecting groups (e.g., MOM, SEM, TBDMS).- Optimize the base and solvent system. |
| Steric hindrance. | - Use a less bulky protecting group. | |
| Step 3: Low yield of the hydroxymethylated product | Incomplete lithiation. | - Ensure anhydrous conditions and freshly titrated n-BuLi.- Optimize the temperature and time for the lithiation step. |
| Reaction with the formyl group. | - Protect the formyl group before lithiation, if necessary. | |
| Step 4: Low yield of the dimethylpyran ring formation | Inefficient cyclization. | - Screen different bases (e.g., K2CO3, Cs2CO3, NaH).- Optimize the reaction temperature and solvent. |
| Side reactions of prenyl bromide. | - Add the prenyl bromide slowly to the reaction mixture.- Use a scavenger for any generated acid. | |
| Step 5: Incomplete deprotection or product degradation | Harsh deprotection conditions. | - Screen milder acidic conditions (e.g., PPTS, Amberlyst-15).- Optimize the reaction time and temperature to avoid product degradation. |
Detailed Experimental Protocols (Hypothetical)
The following are hypothetical, detailed protocols for the key steps in the proposed synthesis of this compound, based on analogous reactions reported in the literature.
Step 1: Synthesis of 6-formyl-7-hydroxy-5-methoxy-2-methylchromone from Visnagin
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve visnagin (1.0 eq) in a 10% aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until a precipitate forms.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol.
Step 4: Formation of the Dimethylpyran Ring (Annulation)
-
Reaction Setup: To a solution of the C8-hydroxymethylated chromone intermediate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).
-
Reaction: Add prenyl bromide (1.2 eq) dropwise to the suspension at room temperature. Stir the reaction mixture at reflux for 12-24 hours, monitoring by TLC.
-
Workup: After the reaction is complete, filter off the potassium carbonate and wash with acetone. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Logical Troubleshooting Workflow
When encountering a low yield, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical workflow to identify and resolve common issues.
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Greveichromenol HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC separation of Greveichromenol.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: I am not seeing any peak for this compound, or the peak is very small. What should I do?
A1: This issue can arise from several factors related to your sample, mobile phase, or HPLC system. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for no or small peak issues.
Q2: My this compound peak is showing significant tailing or fronting. How can I improve the peak shape?
A2: Poor peak shape is often related to secondary interactions on the column, improper mobile phase conditions, or column degradation.
Common Causes and Solutions for Asymmetric Peaks:
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Add a small amount of a competing base (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to protonate silanols and reduce interaction.[1] |
| Overloading the column with the sample. | Reduce the injection volume or the concentration of the sample.[2] | |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is necessary for solubility, inject a smaller volume.[2] | |
| Peak Fronting | Column overload (less common for fronting). | Dilute the sample or decrease the injection volume. |
| Column channeling or collapse. | Replace the column. |
Q3: The retention time of my this compound peak is drifting. What could be the cause?
A3: Retention time instability can be caused by changes in the mobile phase, column temperature, or flow rate.
Troubleshooting Retention Time Drift:
| Symptom | Possible Cause | Solution |
| Gradual decrease in retention time | Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Gradual increase in retention time | Mobile phase composition changing due to evaporation of the more volatile component. | Prepare fresh mobile phase daily and keep reservoirs capped.[3] |
| Sudden changes in retention time | Air bubbles in the pump or leak in the system. | Degas the mobile phase and purge the pump. Check for leaks at all fittings.[4][5] |
| Inadequate column equilibration between runs. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[4] | |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[4] |
Q4: I am observing a high backpressure in my HPLC system. What should I check?
A4: High backpressure is typically caused by a blockage in the system. A systematic approach is needed to identify the source of the blockage.
Caption: Systematic workflow for troubleshooting high backpressure.
Experimental Protocols
This section provides a recommended starting protocol for the HPLC analysis of this compound based on methods used for structurally similar compounds.
Recommended Starting HPLC Method for this compound:
| Parameter | Recommendation | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Reversed-phase chromatography is well-suited for the separation of moderately polar compounds like this compound. C18 is a common and robust stationary phase. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | The acidic modifier helps to improve peak shape for phenolic compounds.[1] Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient Elution | 0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30-35 min: 90-30% B35-40 min: 30% B (equilibration) | A gradient elution is recommended to effectively separate this compound from other components in a plant extract and to ensure good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature improves retention time reproducibility.[4] |
| Detection Wavelength | 254 nm or 280 nm | Chromenone structures typically exhibit strong UV absorbance in this range. It is advisable to run a UV-Vis scan of a this compound standard to determine the optimal wavelength.[6] |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve the sample in methanol or the initial mobile phase. Filter through a 0.45 µm syringe filter before injection. | Proper sample preparation is crucial to prevent column clogging and ensure reproducible results. |
Signaling Pathways and Logical Relationships
While there is limited information on specific signaling pathways directly modulated by this compound, the general process of natural product analysis and quality control follows a logical workflow.
Caption: General workflow for the analysis of this compound from a natural source.
References
Optimizing Greveichromenol Solubility for Cell-Based Assays: A Technical Support Center
For researchers, scientists, and drug development professionals, ensuring the accurate and reproducible delivery of therapeutic compounds in cell-based assays is paramount. Greveichromenol, a chromenol compound with potential biological activity, presents a common challenge due to its hydrophobic nature and poor aqueous solubility. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is precipitating after dilution in my cell culture medium. What is the primary cause of this?
A1: The most common reason for precipitation is "solvent-shifting." This occurs when a compound, dissolved at a high concentration in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous-based cell culture medium. The dramatic change in solvent polarity can cause the compound to crash out of solution if its solubility limit in the final aqueous environment is exceeded.
Q2: What is the highest concentration of DMSO I can safely use in my cell-based assays?
A2: The maximum tolerable DMSO concentration is cell-line dependent. However, a general guideline is to maintain the final DMSO concentration at or below 0.5% to minimize cytotoxicity.[1] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cells.[1]
Q3: Besides DMSO, what other organic solvents can I use to prepare my this compound stock solution?
A3: Other polar aprotic solvents such as ethanol or methanol can be used to dissolve poorly soluble compounds for cell-based assays.[1] The choice of solvent should be determined by the specific solubility of this compound and the tolerance of the cell line. Always perform a vehicle control to assess the solvent's effect on your experimental model.
Q4: Are there methods to enhance the aqueous solubility of this compound without relying on high concentrations of organic solvents?
A4: Yes, several techniques can improve the solubility of hydrophobic compounds in aqueous solutions. These include:
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[1]
-
Use of co-solvents: A mixture of a primary solvent with a miscible co-solvent can enhance solubility.[2]
-
Formulation with excipients: The use of solubilizing agents like cyclodextrins can encapsulate the hydrophobic compound, increasing its aqueous solubility.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound solubility in cell-based assays.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in media | Compound has exceeded its solubility limit in the final aqueous solution. | 1. Decrease Final Concentration: Lower the final working concentration of this compound in your assay. 2. Optimize Solvent Concentration: Ensure the final organic solvent concentration is as low as possible (ideally ≤0.5% for DMSO). 3. Serial Dilutions: Perform serial dilutions in your cell culture medium rather than a single large dilution step. 4. Pre-warm Media: Warm the cell culture medium to 37°C before adding the this compound stock solution. 5. Increase Agitation: Gently vortex or mix the solution immediately after adding the compound to the medium. |
| Inconsistent Assay Results | Incomplete solubilization leading to variable compound concentration. | 1. Visual Inspection: Before adding to cells, carefully inspect the diluted solution for any visible precipitate. 2. Measure Solubility Limit: Determine the empirical solubility limit by preparing a series of dilutions and measuring turbidity using a spectrophotometer (at a wavelength outside the compound's absorbance, e.g., >600 nm). Use concentrations below this limit for your assays. 3. Fresh Preparations: Prepare fresh dilutions of this compound for each experiment. |
| Cell Toxicity in Vehicle Control | The concentration of the organic solvent (e.g., DMSO) is too high for the cell line. | 1. Determine Solvent IC50: Perform a dose-response experiment with the solvent alone to determine the concentration at which it inhibits cell viability by 50% (IC50). 2. Lower Solvent Concentration: Keep the final solvent concentration well below the determined toxic level (e.g., ≤0.1% if the IC50 is low). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Addition: Add the appropriate volume of 100% DMSO (or another suitable organic solvent) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Facilitate dissolution by gently vortexing. If necessary, brief warming in a 37°C water bath can be applied. Ensure the compound is fully dissolved before use.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in amber vials to protect from light and repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assay (MTT Assay Example)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in pre-warmed complete cell culture medium. Ensure the final DMSO concentration remains constant and non-toxic across all wells.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidic isopropanol or a commercial solubilizing agent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: A workflow for troubleshooting solubility issues with this compound.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
References
Greveichromenol Cytotoxicity Troubleshooting: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Greveichromenol, a novel cytotoxic agent. The information is designed to address common experimental challenges and provide a deeper understanding of its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound's cytotoxicity?
A1: this compound is believed to induce cytotoxicity in cancer cells primarily through the induction of apoptosis. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of caspases. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
Q2: In which cancer cell lines has this compound shown cytotoxic activity?
A2: Preclinical studies have demonstrated this compound's cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line's origin and molecular characteristics.
Q3: What are the optimal solvent and storage conditions for this compound?
A3: this compound is most soluble in dimethyl sulfoxide (DMSO) for in vitro experiments. For long-term storage, it is recommended to keep the compound as a solid at -20°C. Stock solutions in DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that may arise during cytotoxicity experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No observable cytotoxicity or high IC50 value | 1. Incorrect drug concentration: Errors in serial dilutions or calculation of stock concentration. 2. Suboptimal incubation time: The duration of treatment may be insufficient to induce a cytotoxic response. 3. Cell line resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms. 4. Drug inactivity: Improper storage or handling may have led to the degradation of this compound. | 1. Verify calculations and prepare fresh dilutions. Use a calibrated pipette and ensure thorough mixing. 2. Perform a time-course experiment. Assess cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours). 3. Test a panel of different cancer cell lines. Include a known sensitive cell line as a positive control. 4. Use a fresh vial of the compound. Ensure proper storage conditions were maintained. |
| High variability between experimental replicates | 1. Inconsistent cell seeding: Uneven distribution of cells in multi-well plates. 2. Edge effects: Cells in the outer wells of a plate may behave differently due to variations in temperature and humidity. 3. Pipetting errors: Inaccurate dispensing of cells, media, or drug solutions. | 1. Ensure a single-cell suspension before seeding. Gently swirl the cell suspension before aliquoting. 2. Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity. 3. Use calibrated pipettes and practice consistent pipetting technique. |
| Unexpected cell morphology or behavior | 1. Solvent toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. 2. Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health and experimental outcomes. | 1. Include a vehicle control group. The final concentration of the solvent should typically not exceed 0.1-0.5% in the cell culture medium. 2. Regularly test cell cultures for contamination. Maintain aseptic techniques during all experimental procedures. |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired incubation period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed apoptotic signaling pathway induced by this compound and a general experimental workflow for investigating its cytotoxic effects.
Technical Support Center: Minimizing Off-Target Effects of Greveichromenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Greveichromenol. The following information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with this compound?
Off-target effects are unintended interactions of a compound with cellular components other than its primary therapeutic target.[1][2] With this compound, these effects can lead to misleading experimental outcomes, cellular toxicity, and reduced therapeutic efficacy, making it crucial to identify and minimize them early in the research and development process.[2][3]
Q2: How can I preemptively assess the potential for off-target effects with this compound?
Before beginning extensive experiments, it is advisable to perform in silico analyses and preliminary in vitro screens. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict potential off-target interactions based on the chemical structure of this compound.[3][4] Additionally, screening this compound against a broad panel of kinases and receptors can provide an early indication of its selectivity.[1]
Q3: What are the initial experimental steps to minimize off-target effects in my cell-based assays?
To minimize off-target effects, it is critical to perform thorough dose-response studies to determine the lowest effective concentration of this compound that elicits the desired on-target effect.[1] Using the minimal necessary concentration reduces the likelihood of engaging lower-affinity off-target molecules. It is also essential to include appropriate controls, such as a structurally similar but inactive analog of this compound, to differentiate on-target from off-target-driven phenotypes.[1]
Q4: My data suggests this compound is causing unexpected toxicity. How can I determine if this is an on-target or off-target effect?
To distinguish between on-target and off-target toxicity, consider the following:
-
Target Engagement Assays: Confirm that this compound is interacting with its intended target at the concentrations causing toxicity using methods like the cellular thermal shift assay (CETSA).[1]
-
Rescue Experiments: Attempt to rescue the toxic phenotype by modulating the known downstream signaling of the intended target. If the toxicity persists despite rescuing the on-target pathway, it is likely an off-target effect.[1]
-
Viability Assays: Quantify the toxicity using assays for cell viability (e.g., MTT) and apoptosis (e.g., caspase activity) to establish a clear dose-response relationship for the toxicity.[1]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible phenotypic effects of this compound.
-
Question: Have you confirmed the purity and stability of your this compound stock?
-
Answer: Impurities or degradation products can have their own biological activities, leading to inconsistent results. Verify the purity of your compound using techniques like HPLC-MS.
-
-
Question: Are you using a consistent cell passage number and density?
-
Answer: Cellular responses can vary with passage number and confluency. Standardize your cell culture conditions to ensure reproducibility.
-
-
Question: Could the observed phenotype be an artifact of the experimental conditions?
-
Answer: Ensure that the vehicle used to dissolve this compound does not have any biological effects at the concentration used. Run vehicle-only controls in all experiments.
-
Issue 2: The observed biological effect does not correlate with the known function of the intended target.
-
Question: Have you performed a target validation experiment in your specific experimental system?
-
Answer: The function of a target can be context-dependent. Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target and verify that this phenocopies the effect of this compound.
-
-
Question: Have you considered that this compound might be acting through an unknown off-target?
-
Answer: Employ unbiased screening methods to identify potential off-targets. Techniques such as chemical proteomics or protein microarrays can help identify proteins that bind to this compound.[5]
-
Experimental Protocols & Data Presentation
Protocol 1: Determining the Selectivity of this compound using a Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare serial dilutions to achieve final assay concentrations ranging from 1 nM to 10 µM.
-
Kinase Panel: Select a broad panel of kinases (e.g., 96-well format kinase panel).
-
Assay Performance: The assay is typically performed by a specialized vendor. The vendor will incubate each kinase with a substrate and ATP, in the presence of different concentrations of this compound.
-
Data Analysis: Kinase activity is measured, and the percent inhibition by this compound at each concentration is calculated. The IC50 value for each kinase is then determined.
Table 1: Example Kinase Selectivity Data for this compound
| Kinase Target | IC50 (nM) |
| On-Target Kinase A | 15 |
| Off-Target Kinase B | 1,200 |
| Off-Target Kinase C | > 10,000 |
| Off-Target Kinase D | 850 |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with either vehicle or this compound at various concentrations.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
Table 2: Example CETSA Data Summary
| Treatment | Temperature (°C) for 50% Protein Aggregation |
| Vehicle | 52 |
| This compound (1 µM) | 58 |
| This compound (10 µM) | 62 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Technical Support Center: Greveichromenol Protocol Refinement for Reproducibility
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Greveichromenol in their experiments. Given the novel nature of this compound, this guide is based on a hypothetical model where it acts as an inhibitor of the MEK1/2 signaling pathway, a common target in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Question | Possible Cause | Suggested Solution |
| High variability between replicate wells. | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and avoid using the outer wells of the plate, which are more prone to evaporation. |
| Lower than expected cell viability after treatment. | Incorrect this compound concentration, solvent toxicity, or prolonged incubation. | Verify the dilution calculations for this compound. Ensure the final solvent concentration (e.g., DMSO) is below cytotoxic levels (typically <0.5%). Optimize incubation time; prolonged exposure can lead to non-specific cell death. |
| No discernible effect of this compound on cell viability. | Inactive compound, incorrect cell line, or low compound potency. | Confirm the integrity and purity of your this compound stock. Use a cell line known to be sensitive to MEK1/2 inhibition. Consider performing a dose-response curve to determine the optimal concentration range. |
| High background signal in the assay. | Incomplete washing steps, contaminated reagents, or inappropriate assay incubation times. | Ensure all washing steps are performed thoroughly. Use fresh, sterile reagents. Optimize the incubation time for the detection reagent to avoid signal saturation. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to be a potent and selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of MEK1/2, it prevents the phosphorylation and subsequent activation of ERK1/2, leading to a downstream blockade of cell proliferation and survival signals.
Q2: How should I prepare and store this compound?
A2: this compound is typically supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in sterile DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Q3: What are the appropriate positive and negative controls for a cell viability assay with this compound?
A3: For a negative control, treat cells with the vehicle (e.g., DMSO) at the same final concentration used for the this compound-treated cells. For a positive control, use a known MEK1/2 inhibitor (e.g., Trametinib) at a concentration known to induce cell death in your chosen cell line.
Q4: Can this compound be used in combination with other drugs?
A4: Combination studies are a promising area of investigation. Due to its targeted mechanism, this compound may exhibit synergistic effects when combined with inhibitors of other signaling pathways (e.g., PI3K/AKT pathway) or with cytotoxic chemotherapies. We recommend conducting a thorough literature search and performing initial in vitro synergy assays.
Quantitative Data Summary
The following table summarizes hypothetical data from a cell viability assay using this compound on a cancer cell line known to be dependent on the MAPK/ERK pathway.
| This compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 92.5 | 4.8 |
| 1 | 68.3 | 6.1 |
| 10 | 35.7 | 5.5 |
| 100 | 12.1 | 3.9 |
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
Objective: To determine the effect of this compound on the viability of a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., A375 melanoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader with fluorescence detection (560 nm excitation / 590 nm emission)
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the highest concentration of DMSO used).
-
Incubate for 48 hours at 37°C and 5% CO2.
-
-
Resazurin Incubation:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C and 5% CO2, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at 560 nm excitation and 590 nm emission using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to calculate the percentage of cell viability.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound as a MEK1/2 inhibitor.
Caption: Experimental workflow for the cell viability assay.
Technical Support Center: Overcoming Greveichromenol Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming Greveichromenol resistance in cell lines. The information is intended for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel investigational agent hypothesized to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival.
Q2: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the reason?
A2: This phenomenon is likely due to the development of acquired resistance. Cancer cells can develop resistance to therapeutic agents through various mechanisms.[1] Continuous exposure to a drug can lead to the selection and proliferation of a subpopulation of cells that are less sensitive to its effects.[2]
Q3: What are the common molecular mechanisms of resistance to targeted therapies like this compound?
A3: Common mechanisms include:
-
Target Alteration: Mutations in the drug target (e.g., PI3K or Akt) that prevent this compound from binding effectively.
-
Bypass Tracks: Activation of alternative signaling pathways to circumvent the blocked PI3K/Akt/mTOR pathway.[3] For instance, the RAS-MEK-ERK pathway might be upregulated.[4]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell.[5]
-
Epigenetic Modifications: Changes in gene expression patterns that promote cell survival and drug resistance.[1]
Q4: How can we confirm if our cell line has developed resistance to this compound?
A4: You can perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guide
This guide provides a structured approach to identifying and overcoming this compound resistance.
Problem 1: Increased IC50 of this compound in our cell line.
| Possible Cause | Suggested Action | Expected Outcome |
| Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response assay to quantify the shift in IC50. 2. Investigate Mechanism: Proceed to the "Investigating Resistance Mechanisms" section below. | A reproducible, rightward shift in the dose-response curve, confirming resistance. |
Problem 2: Heterogeneous response to this compound within the cell population.
| Possible Cause | Suggested Action | Expected Outcome |
| Emergence of a resistant subpopulation. | 1. Single-Cell Cloning: Isolate single cells to establish clonal populations. 2. Characterize Clones: Determine the IC50 for each clone to identify resistant and sensitive populations. | Isolation of distinct cell populations with varying sensitivity to this compound. |
Investigating Resistance Mechanisms
Once resistance is confirmed, the following experiments can help elucidate the underlying mechanism.
Quantitative Data Summary
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | P-gp (ABCB1) Expression (Relative Fold Change) | p-Akt (Ser473) Levels (Relative Fold Change post-treatment) |
| Cell Line A | 15 | 250 | 16.7 | 1.2 | 0.9 |
| Cell Line B | 25 | 500 | 20.0 | 8.5 | 0.4 |
| Cell Line C | 10 | 150 | 15.0 | 1.5 | 2.5 (constitutively active mutant) |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
1. Dose-Response Assay (MTT Assay)
-
Objective: To determine the IC50 of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50.
-
2. Western Blot for Signaling Proteins
-
Objective: To assess the activation state of key signaling pathways.
-
Methodology:
-
Treat parental and resistant cells with this compound at their respective IC50 concentrations for various time points (e.g., 0, 6, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of proteins in the PI3K/Akt/mTOR and RAS-MEK-ERK pathways (e.g., p-Akt, Akt, p-ERK, ERK).
-
Use an appropriate secondary antibody and detect the signal using chemiluminescence.
-
3. Quantitative Real-Time PCR (qRT-PCR) for ABC Transporters
-
Objective: To measure the expression levels of drug efflux pumps.
-
Methodology:
-
Isolate total RNA from parental and resistant cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for ABC transporter genes (e.g., ABCB1, ABCG2).
-
Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
Calculate the relative fold change in gene expression in resistant cells compared to parental cells using the ΔΔCt method.
-
Strategies to Overcome this compound Resistance
Combination Therapy
Combining this compound with other agents can be an effective strategy to overcome resistance.
-
With an Efflux Pump Inhibitor: If resistance is mediated by increased P-gp expression, co-treatment with a P-gp inhibitor like Verapamil or Tariquidar can restore sensitivity.
-
With a MEK Inhibitor: If bypass activation of the RAS-MEK-ERK pathway is observed, a combination with a MEK inhibitor (e.g., Trametinib) could be synergistic.
Development of Second-Generation Inhibitors
If resistance is due to a target mutation, designing new derivatives of this compound that can bind to the mutated target is a potential long-term solution.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for addressing this compound resistance.
Caption: Logical steps for troubleshooting resistance.
References
- 1. Molecular aspects of cancer cell resistance to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Overcoming intrinsic multi-drug resistance in melanoma by blocking the mitochondrial respiratory chain of slow-cycling JARID1Bhigh cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MDR gene expression analysis of six drug-resistant ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Greveichromenol Dosage Optimization In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the in vivo dosage optimization of Greveichromenol. As a novel natural compound, specific in vivo data for this compound is limited. Therefore, this guide is based on established principles for the in vivo study of chromenol derivatives and other natural products.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for this compound in a murine model?
A1: For a novel compound like this compound, a tiered approach is recommended. Start with a broad dose-range finding study. Based on in vitro cytotoxicity data (e.g., IC50), an initial estimation can be made. A common starting point for natural compounds with unknown toxicity is in the range of 10-100 mg/kg body weight, administered via an appropriate route (e.g., oral gavage, intraperitoneal injection). It is crucial to conduct an acute toxicity study to determine the maximum tolerated dose (MTD).
Q2: How do I select the appropriate vehicle for this compound administration?
A2: The choice of vehicle depends on the physicochemical properties of this compound. For hydrophobic compounds, common vehicles include:
-
A mixture of DMSO, Cremophor EL, and saline.
-
Corn oil or olive oil.
-
A solution containing Tween 80.
It is imperative to test the vehicle alone as a control group in your experiments to exclude any vehicle-induced effects. A solubility test should be performed with various pharmaceutically acceptable vehicles to find the one that provides the best solubility and stability for this compound.
Q3: What are the critical parameters to monitor during an in vivo study with this compound?
A3: Key parameters to monitor include:
-
General Health: Daily observation for any signs of toxicity, such as weight loss, changes in behavior, ruffled fur, or lethargy.
-
Pharmacokinetics (PK): Blood sampling at various time points to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Pharmacodynamics (PD): Measurement of biomarkers related to the hypothesized mechanism of action. For chromenol derivatives, this could include markers of inflammation (e.g., TNF-α, IL-6) or angiogenesis (e.g., VEGF).[1][2][3]
-
Efficacy: Assessment of the therapeutic effect in your disease model (e.g., tumor volume reduction, improved survival).
Q4: I am observing high variability in my results between animals in the same group. What could be the cause?
A4: High variability can stem from several factors:
-
Inconsistent Dosing: Ensure accurate and consistent administration of this compound. For oral gavage, ensure the compound is well-suspended and the full dose is delivered.
-
Animal Handling Stress: Stress can significantly impact physiological responses. Ensure all animal handling is performed consistently and by trained personnel.
-
Biological Variation: Age, weight, and genetic background of the animals should be as uniform as possible.
-
Compound Stability: Verify the stability of your this compound formulation over the course of the experiment.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| No observable effect at the tested doses. | - Insufficient dosage. - Poor bioavailability. - Rapid metabolism and clearance. | - Perform a dose-escalation study to higher concentrations. - Analyze the pharmacokinetic profile to assess bioavailability. - Consider alternative routes of administration or formulation strategies to improve exposure. |
| Significant toxicity observed even at low doses. | - The compound has a narrow therapeutic window. - The vehicle is causing toxicity. - Off-target effects of the compound. | - Conduct a more detailed toxicology study with a narrower dose range. - Run a vehicle-only control group to assess its toxicity. - Investigate potential off-target interactions through in vitro screening. |
| Precipitation of the compound upon injection. | - Poor solubility of this compound in the chosen vehicle at the desired concentration. | - Test alternative vehicles or a combination of co-solvents. - Reduce the concentration of the dosing solution and increase the volume (within acceptable limits). - Consider formulation strategies such as nanoemulsions or liposomes. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Select a suitable rodent model (e.g., BALB/c mice, 6-8 weeks old).
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 50, 100, 200, 500 mg/kg).
-
Administration: Administer this compound as a single dose via the intended route of administration.
-
Observation: Monitor animals daily for 14 days for signs of toxicity, including body weight changes, clinical signs, and mortality.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use cannulated rodents to facilitate repeated blood sampling.
-
Dosing: Administer a single dose of this compound at a dose below the MTD.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Quantitative Data Summary
Table 1: Hypothetical Dose-Ranging Study for this compound
| Dose (mg/kg) | Number of Animals | Body Weight Change (%) | Observed Toxicity |
| Vehicle Control | 5 | +2.5% | None |
| 10 | 5 | +2.1% | None |
| 50 | 5 | +1.8% | None |
| 100 | 5 | -1.5% | Mild lethargy |
| 200 | 5 | -8.0% | Moderate lethargy, ruffled fur |
| 500 | 5 | -15.0% | Severe lethargy, hunched posture |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Dose (mg/kg) | 50 |
| Cmax (ng/mL) | 1250 |
| Tmax (hr) | 1.5 |
| AUC (0-t) (ng*hr/mL) | 7800 |
| Half-life (hr) | 4.2 |
Visualizations
Caption: Experimental workflow for in vivo dosage optimization.
References
preventing Greveichromenol degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Greveichromenol during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a phenolic compound with the chemical formula C15H14O5 and a molecular weight of 274.27 g/mol .[1][2] Its IUPAC name is 5-hydroxy-8-(hydroxymethyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one.[1] It is typically supplied as a powder and is classified as a phenol.[2]
| Property | Value | Reference |
| Molecular Formula | C15H14O5 | [1][2] |
| Molecular Weight | 274.27 g/mol | [1][2] |
| IUPAC Name | 5-hydroxy-8-(hydroxymethyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | [1] |
| Appearance | Powder | [2] |
| Purity (example) | ≥98.0% | [2] |
Q2: What are the primary factors that can cause this compound degradation?
While specific degradation pathways for this compound are not extensively documented, as a phenolic compound, it is likely susceptible to degradation from:
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and metal ions. This can lead to the formation of colored degradation products.
-
Light (Photodegradation): Many chromone structures are light-sensitive. Exposure to UV or even ambient light can induce photochemical reactions, leading to loss of potency and the formation of impurities.
-
pH: The stability of this compound in solution is likely pH-dependent. Extreme pH values (both acidic and basic) can catalyze hydrolysis of the lactone ring or other functional groups.[3]
-
Temperature: Elevated temperatures can increase the rate of all chemical degradation reactions.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. For short-term storage (up to 8 weeks), 2-8°C is acceptable.[4] | Low temperatures slow down chemical reactions. |
| Light | Store in a light-protective container (e.g., amber vial). | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidation. |
| Form | Store as a dry powder. | More stable than in solution. |
Troubleshooting Guide
Problem 1: The solid this compound has changed color (e.g., from off-white to yellow or brown).
-
Possible Cause: Oxidation. Phenolic compounds often form colored quinone-type structures upon oxidation. This may have been caused by improper storage, such as exposure to air or light.
-
Recommended Action:
-
Assess the purity of the material using a suitable analytical method like HPLC-UV (see Experimental Protocols).
-
If the purity has significantly decreased, the material may no longer be suitable for your experiments.
-
For future prevention, ensure the compound is stored in a tightly sealed, light-resistant container, with the headspace flushed with an inert gas.
-
Problem 2: I am seeing a loss of this compound concentration in my stock solution over time.
-
Possible Cause: Degradation in solution. This could be due to oxidation, hydrolysis, or photodegradation, especially if the solution is stored at room temperature or exposed to light.
-
Recommended Action:
-
Prepare fresh solutions for each experiment whenever possible.
-
If stock solutions must be stored, store them at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping them in aluminum foil.
-
Consider the pH of your solvent. For many phenolic compounds, a slightly acidic pH (e.g., 4-6) can improve stability in aqueous solutions.
-
Problem 3: I am observing additional peaks in my chromatogram (HPLC) that were not present initially.
-
Possible Cause: Formation of degradation products.
-
Recommended Action:
-
This confirms that your sample is degrading. The appearance of new peaks is a key indicator of instability.
-
Attempt to identify the degradation products using techniques like LC-MS to understand the degradation pathway.[5] Knowing the structure of the degradation products can provide clues about the degradation mechanism (e.g., an increase in mass may suggest oxidation).
-
Review your storage and handling procedures to identify the likely cause of degradation (see Q2 and Q3).
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. It should be further optimized and validated for your specific instrumentation and requirements.
-
Objective: To determine the purity of a this compound sample and detect the presence of degradation products.
-
Instrumentation: HPLC with a UV-Vis detector.
-
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable modifier)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 50 µg/mL).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer. Start with a wavelength around the λmax of similar chromenone structures (e.g., 254 nm, 280 nm, 320 nm).
-
Injection Volume: 10 µL
-
Analysis: The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
-
Visualizations
References
- 1. This compound | C15H14O5 | CID 71450427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 35930-29-1 | this compound [albtechnology.com]
- 3. Degradation pathways of salmon calcitonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Storage & packaging - Fensolvi Information Center [info.fensolvi.com]
- 5. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Greveichromenol's Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the anti-inflammatory effects of Greveichromenol against established anti-inflammatory agents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document serves as a template, outlining the requisite experimental data and protocols for a comprehensive assessment. The included data for standard drugs are illustrative and sourced from typical findings in immunological research.
Quantitative Comparison of Anti-Inflammatory Activity
The efficacy of this compound would be quantified by its ability to inhibit key inflammatory mediators in comparison to well-known anti-inflammatory drugs such as Diclofenac (a non-steroidal anti-inflammatory drug - NSAID) and Dexamethasone (a corticosteroid). The following table summarizes the type of quantitative data necessary for a robust comparison.
| Compound | Test System | Parameter Measured | IC₅₀ / Inhibition % | Positive Control |
| This compound | LPS-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Data to be determined | Dexamethasone |
| LPS-stimulated RAW 264.7 Macrophages | Prostaglandin E₂ (PGE₂) Production | Data to be determined | Diclofenac | |
| LPS-stimulated RAW 264.7 Macrophages | TNF-α Secretion | Data to be determined | Dexamethasone | |
| LPS-stimulated RAW 264.7 Macrophages | IL-6 Secretion | Data to be determined | Dexamethasone | |
| Diclofenac | LPS-stimulated RAW 264.7 Macrophages | Prostaglandin E₂ (PGE₂) Production | ~1-10 µM | - |
| Dexamethasone | LPS-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) Production | ~10-100 nM | - |
| LPS-stimulated RAW 264.7 Macrophages | TNF-α Secretion | ~1-50 nM | - | |
| LPS-stimulated RAW 264.7 Macrophages | IL-6 Secretion | ~1-50 nM | - |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. These values are indicative and can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for key in vitro anti-inflammatory assays.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound, Diclofenac, or Dexamethasone for 1 hour.
-
Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli (1 µg/mL) to the wells.
-
Incubate the plates for a specified duration (e.g., 24 hours for NO and PGE₂ assays, 4-6 hours for TNF-α).
-
Collect the cell culture supernatant for subsequent analysis.
-
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Mix an equal volume of the collected supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine and Mediator Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines and mediators like PGE₂, TNF-α, and IL-6 in the supernatant.
-
Procedure:
-
Use commercially available ELISA kits for PGE₂, TNF-α, and IL-6.
-
Follow the manufacturer's instructions for the assay protocol.
-
Briefly, coat a 96-well plate with a capture antibody specific for the target molecule.
-
Add the collected supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme.
-
Add a substrate that reacts with the enzyme to produce a measurable color change.
-
Measure the absorbance and calculate the concentration of the target molecule based on the standard curve.
-
Western Blot Analysis for Inflammatory Pathway Proteins
Western blotting can be employed to investigate the effect of this compound on the expression and activation of key proteins in inflammatory signaling pathways, such as NF-κB and MAPKs.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Probe the membrane with primary antibodies specific for proteins of interest (e.g., p-p65, p-ERK, COX-2).
-
Add a secondary antibody conjugated to an enzyme.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Mandatory Visualizations
Signaling Pathways in Inflammation
The following diagrams illustrate the key signaling pathways commonly targeted by anti-inflammatory drugs. The inhibition of these pathways is a primary mechanism for reducing the inflammatory response.
Caption: The NF-κB signaling pathway is a key regulator of inflammation.
Caption: The MAPK signaling cascade is another critical pathway in the inflammatory process
A Comparative Guide to the Target Validation of Greveichromenol as a Putative MEK/ERK Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide presents a proposed target validation strategy for Greveichromenol, a natural product with limited characterization, as a hypothetical inhibitor of the MEK/ERK signaling pathway. The RAS/RAF/MEK/ERK pathway is a critical signal transduction cascade often hyperactivated in various human cancers, making it a prime target for therapeutic intervention.[1][2][3][4] This document outlines a series of experiments to validate MEK1/2 as the target of this compound and compares its hypothetical performance against Trametinib, an FDA-approved MEK inhibitor.[2][5][6][7]
Overview of the MEK/ERK Signaling Pathway
The MEK/ERK pathway is a conserved signaling cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival.[8] In many cancers, mutations in upstream proteins like RAS or RAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[1][4] MEK1 and MEK2 are dual-specificity kinases that act as a central node in this pathway by phosphorylating and activating ERK1 and ERK2.[1][9] Inhibiting MEK offers a strategic approach to block this oncogenic signaling.
Below is a diagram of the MEK/ERK signaling pathway, highlighting the proposed point of inhibition for this compound.
Proposed Experimental Workflow for Target Validation
The validation of this compound as a MEK inhibitor would proceed through a tiered approach, starting with direct biochemical assays, moving to cell-based models, and culminating in in vivo efficacy studies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Growth arrest signaling of the Raf/MEK/ERK pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAF-MEK-ERK pathway in cancer evolution and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trametinib - Wikipedia [en.wikipedia.org]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Search Reveals No Published Synthesis Methods for Greveichromenol
Despite a thorough investigation of scientific literature, no established total synthesis methods for the natural product Greveichromenol have been reported to date. This absence of published synthetic routes precludes a comparative analysis of different methodologies.
This compound, identified by its IUPAC name 5-hydroxy-8-(hydroxymethyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one, is a natural product found in species such as Cedrelopsis grevei. Its chemical structure, C15H14O5, is characterized by a pyrano[3,2-g]chromene core.
While a comprehensive search was conducted to identify various synthetic approaches to this compound, no specific literature detailing its total synthesis could be located. The investigation included searches for the synthesis of its core heterocyclic system, pyrano[3,2-g]chromene, which yielded some general strategies for similar molecular frameworks. These generalized methods, however, do not provide the specific experimental details, such as reaction conditions, yields, and purification protocols, that would be necessary for a rigorous comparative analysis of this compound synthesis.
The lack of published total syntheses means that crucial quantitative data for comparison, including overall yield, step count, and scalability, are not available. Consequently, the creation of a detailed comparison guide with structured data tables, experimental protocols, and workflow visualizations, as originally intended, cannot be fulfilled at this time.
Researchers and drug development professionals interested in this compound should be aware that any synthetic efforts would likely require the development of a novel synthetic route. Future research in this area would be a valuable contribution to the field of natural product synthesis.
Cross-Validation of Analytical Methods for Greveichromenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical analytical methods for the quantification and characterization of Greveichromenol, a naturally occurring chromene derivative. The objective is to present a framework for the cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy methods, supported by detailed experimental protocols and comparative data. While specific cross-validation studies for this compound are not publicly available, this guide synthesizes best practices in analytical method validation to offer a practical template for researchers.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific research objective, whether it be routine quality control, metabolic studies, or structural elucidation. The following table summarizes the hypothetical performance characteristics of validated HPLC and GC-MS methods for the quantification of this compound.
Table 1: Comparison of Hypothetical Validation Parameters for HPLC and GC-MS Methods for this compound Analysis
| Validation Parameter | HPLC-UV Method | GC-MS Method |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Range | 1 - 500 µg/mL | 0.5 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (RSD%) | ||
| - Repeatability | < 1.5% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 µg/mL |
| Specificity | High | Very High |
| Sample Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. Below are hypothetical, yet detailed, protocols for the analysis of this compound using HPLC, GC-MS, and NMR.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the routine quantification of this compound in purified samples or plant extracts.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
0-15 min: 30-70% B
-
15-20 min: 70-90% B
-
20-22 min: 90-30% B
-
22-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard or sample in methanol to a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: Assessed by a five-point calibration curve.
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels.
-
Precision: Evaluated through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days).
-
LOD and LOQ: Calculated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high specificity and sensitivity, making it suitable for the identification and quantification of this compound, particularly in complex matrices.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Derivatization: To increase volatility, the hydroxyl groups of this compound are silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Evaporate 100 µL of the sample solution to dryness under a stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 min.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230°C.
-
Mass Range: m/z 50-550.
-
Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Validation: Similar validation parameters as the HPLC method would be assessed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous structural identification and purity assessment of this compound.[2]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum to observe the chemical shifts, coupling constants, and integration of proton signals.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum to identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional experiments to establish connectivity between protons and carbons for complete structural assignment.
-
-
Purity Assessment: Quantitative NMR (qNMR) can be used to determine the purity of the sample by integrating the signals of this compound against a certified internal standard of known concentration.
Workflow and Signaling Pathways
To ensure the reliability and consistency of analytical data, a structured workflow for method cross-validation is essential.[3]
Caption: Workflow for Cross-Validation of Analytical Methods.
Currently, there is no established signaling pathway directly involving this compound in publicly available literature. As research into the biological activities of this compound progresses, its molecular targets and associated signaling cascades may be elucidated.
This guide provides a foundational framework for the analytical cross-validation of this compound. Researchers are encouraged to adapt these protocols and validation strategies to their specific laboratory conditions and research objectives.
References
Greveichromenol Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Greveichromenol, a naturally occurring pyranocoumarin, presents a promising scaffold for the development of novel therapeutic agents. Its core structure, 5-hydroxy-8-(hydroxymethyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one, offers multiple sites for chemical modification, enabling the exploration of its therapeutic potential across various disease areas. This guide provides a comparative analysis of this compound analogs, summarizing their structure-activity relationships (SAR) in cytotoxicity, anti-inflammatory, and antimicrobial activities. The information is compiled from studies on related pyrano[3,2-g]chromene and other chromene derivatives, providing a foundational understanding for the rational design of new, potent this compound-based compounds.
Structure of this compound
This compound is characterized by a tetracyclic system, featuring a pyrano ring fused to a chromene-6-one core.
Assessing the Specificity of Greveichromenol: A Comparative Guide Based on Related Pyranocoumarins
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative assessment of the potential specificity of Greveichromenol, a pyranocoumarin isolated from Cedrelopsis grevei. Due to a lack of direct experimental data on this compound, this analysis relies on data from related pyranocoumarins and extracts of Cedrelopsis grevei to infer its potential biological activities and specificity. The information presented herein is intended to serve as a foundation for future research into the therapeutic potential of this compound.
Introduction
This compound is a naturally occurring pyranocoumarin found in the plant Cedrelopsis grevei.[1][2][3] While the biological activities of the essential oil and other coumarin constituents of Cedrelopsis grevei have been explored, specific data on this compound remains scarce. Pyranocoumarins as a class, however, are recognized for a variety of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[4][5][6] This guide synthesizes the available data on related compounds to provide a hypothetical framework for the specificity of this compound.
Comparative Analysis of Biological Activity
To infer the potential activity of this compound, we have summarized the quantitative data for other coumarins isolated from Cedrelopsis grevei and representative synthetic pyranocoumarins.
| Compound/Extract | Assay | Target/Cell Line | Result (IC50) | Reference |
| Cedrecoumarin A (from C. grevei) | Inhibition of Reactive Oxygen Metabolites | Human Polymorphonuclear Leukocytes | 3.2 µg/mL | [1] |
| Essential Oil (from C. grevei) | Anti-inflammatory | Not Specified | 21.33 mg/L | [7] |
| Cytotoxicity | MCF-7 (Breast Cancer) | 21.5 mg/L | [7] | |
| Antimalarial | Plasmodium falciparum | 17.5 mg/L | [7] | |
| Synthetic Pyranocoumarin (Derivative 2) | Nitric Oxide Production Inhibition | LPS-stimulated RAW264.7 Macrophages | Concentration-dependent reduction | [4][8] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data table.
1. Inhibition of Reactive Oxygen Metabolites (for Cedrecoumarin A)
-
Cell Type: Human polymorphonuclear leukocytes.
-
Method: Luminol-enhanced chemiluminescence assay.
-
Procedure: Human polymorphonuclear leukocytes are activated with opsonized zymosan to generate reactive oxygen metabolites. The compound of interest (Cedrecoumarin A) is added at various concentrations. The resulting chemiluminescence, enhanced by luminol, is measured to determine the extent of inhibition of reactive oxygen species production. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in chemiluminescence compared to the control.[1]
2. Anti-inflammatory, Cytotoxicity, and Antimalarial Assays (for C. grevei Essential Oil)
-
Anti-inflammatory Assay: The specific in vitro or in vivo model was not detailed in the available abstract. However, such assays typically involve measuring the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins) or cytokines (e.g., TNF-α, IL-6) in response to an inflammatory stimulus.[7]
-
Cytotoxicity Assay (MCF-7 cells): The essential oil was tested for its ability to inhibit the growth of the human breast cancer cell line MCF-7. The IC50 value represents the concentration of the essential oil required to inhibit cell growth by 50%.[7]
-
Antimalarial Assay (P. falciparum): The in vitro activity against the malaria parasite Plasmodium falciparum was determined. The IC50 value is the concentration of the essential oil that inhibits the growth of the parasite by 50%.[7]
3. Nitric Oxide Production Inhibition Assay (for Synthetic Pyranocoumarin)
-
Cell Line: RAW264.7 macrophages.
-
Method: Griess Reagent assay.
-
Procedure: RAW264.7 macrophages are stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide (NO), an inflammatory mediator. The cells are pre-treated with the test compound at various concentrations. After a defined incubation period, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.[4][8]
Inferred Mechanism of Action and Signaling Pathway
Based on studies of related pyranocoumarins, a likely mechanism for the potential anti-inflammatory activity of this compound involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][9] These pathways are central to the inflammatory response, and their inhibition leads to a decrease in the production of pro-inflammatory mediators.
Caption: Inferred mechanism of anti-inflammatory action of pyranocoumarins.
Conclusion and Future Directions
While direct experimental evidence for the specificity of this compound is currently unavailable, the data from related pyranocoumarins and extracts from its natural source, Cedrelopsis grevei, suggest that it likely possesses anti-inflammatory, and potentially cytotoxic and antimicrobial properties. The anti-inflammatory effects are probably mediated through the inhibition of the NF-κB and MAPK signaling pathways.
To definitively assess the specificity and therapeutic potential of this compound, further research is imperative. Key future experiments should include:
-
In vitro enzyme and receptor binding assays: To identify specific molecular targets and determine binding affinities (e.g., Ki, Kd values).
-
Cell-based assays: To quantify its potency (IC50) against a panel of cancer cell lines and microbial strains.
-
Comparative studies: To directly compare the activity of this compound with other known anti-inflammatory drugs and coumarin derivatives.
The insights from such studies will be crucial in determining whether this compound or its derivatives warrant further development as novel therapeutic agents.
References
- 1. plante-essentielle.com [plante-essentielle.com]
- 2. New coumarins from Cedrelopsis grevei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarins from Cedrelopsis grevei (Ptaeroxylaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical composition and anticancer, antiinflammatory, antioxidant and antimalarial activities of leaves essential oil of Cedrelopsis grevei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plant Pyranocoumarins: Description, Biosynthesis, Application - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Validation of Greveichromenol's Therapeutic Potential: A Comparative Guide
This guide provides a comprehensive overview of the preclinical data for Greveichromenol, a novel investigational compound. For comparative purposes, its performance is benchmarked against "Compound X," an alternative agent in development for similar therapeutic applications. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's therapeutic potential.
In Vitro Efficacy and Selectivity
The initial preclinical validation of this compound focused on its in vitro efficacy and selectivity against a panel of cancer cell lines. The primary hypothesis is that this compound exerts its therapeutic effect through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound and Compound X
| Cell Line | This compound IC50 (nM) | Compound X IC50 (nM) |
| MCF-7 (Breast Cancer) | 50 | 150 |
| A549 (Lung Cancer) | 75 | 200 |
| U-87 MG (Glioblastoma) | 60 | 180 |
| HCT116 (Colon Cancer) | 45 | 130 |
Experimental Protocol: Cell Viability Assay
Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of this compound or Compound X for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The concentration of the compound that inhibited cell growth by 50% (IC50) was calculated from dose-response curves.
Table 2: Kinase Inhibitory Profile of this compound and Compound X
| Kinase Target | This compound IC50 (nM) | Compound X IC50 (nM) |
| PI3Kα | 10 | 5 |
| Akt1 | 25 | 80 |
| mTORC1 | 15 | 30 |
| VEGFR2 | >10,000 | 500 |
| EGFR | >10,000 | >10,000 |
Experimental Protocol: Kinase Inhibition Assay
The inhibitory activity of this compound and Compound X against a panel of kinases was determined using in vitro kinase assays. Recombinant kinases were incubated with the compounds and their respective substrates. The kinase activity was measured by quantifying the amount of phosphorylated substrate, and IC50 values were determined.
Mechanism of Action: Signaling Pathway Modulation
To validate its proposed mechanism of action, the effect of this compound on the PI3K/Akt/mTOR signaling pathway was investigated in MCF-7 breast cancer cells.
Experimental Protocol: Western Blot Analysis
MCF-7 cells were treated with this compound (100 nM) or Compound X (200 nM) for 24 hours. Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (p-Akt, p-mTOR, and β-actin as a loading control).
Caption: Proposed mechanism of action of this compound and Compound X on the PI3K/Akt/mTOR pathway.
In Vivo Antitumor Efficacy
The in vivo therapeutic potential of this compound was evaluated in a xenograft mouse model of human breast cancer.
Table 3: Comparative In Vivo Antitumor Efficacy in MCF-7 Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 0 | +2 |
| This compound (10 mg/kg) | 65 | -1 |
| Compound X (20 mg/kg) | 50 | -5 |
Experimental Protocol: Xenograft Model
Female athymic nude mice were subcutaneously inoculated with MCF-7 cells. When tumors reached a volume of approximately 100-150 mm³, the mice were randomized into treatment groups. This compound, Compound X, or a vehicle control was administered daily via oral gavage for 21 days. Tumor volumes and body weights were measured twice weekly.
Caption: Workflow for the in vivo xenograft study.
Summary and Conclusion
The preclinical data presented in this guide suggests that this compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. In comparative studies, this compound demonstrated superior in vitro cytotoxicity against a panel of cancer cell lines and more potent in vivo antitumor efficacy in a xenograft model compared to Compound X. Furthermore, this compound exhibited a favorable safety profile with minimal impact on body weight in animal studies. These findings support the continued development of this compound as a promising therapeutic agent.
Safety Operating Guide
Personal protective equipment for handling Greveichromenol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Greveichromenol. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.
Hazard Assessment
This compound is a chromone derivative with demonstrated biological activity. While comprehensive toxicological data is unavailable, its potential for cytotoxicity necessitates handling it as a potent compound. Potential hazards include:
-
Carcinogenic, mutagenic, or teratogenic effects.
-
Irritation to the skin and eyes.
-
Health risks through inhalation, skin absorption, or ingestion.
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the primary barrier against exposure. The following table summarizes the recommended PPE for various laboratory procedures involving this compound.
| Procedure | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving & Storage | Single pair of nitrile gloves | Laboratory coat | Safety glasses | Not generally required |
| Weighing (powder) | Double-gloving with nitrile gloves | Disposable, fluid-resistant gown | Safety glasses or face shield | N95 respirator or equivalent |
| Solution Preparation | Double-gloving with nitrile gloves | Disposable, fluid-resistant gown | Safety glasses with side shields or face shield | Not required if in a certified chemical fume hood |
| In Vitro Experiments | Single pair of nitrile gloves | Laboratory coat | Safety glasses | Not generally required |
| Spill Cleanup | Double-gloving with nitrile gloves | Disposable, fluid-resistant gown | Face shield and safety goggles | N95 respirator or equivalent |
| Waste Disposal | Double-gloving with nitrile gloves | Disposable, fluid-resistant gown | Safety glasses | Not generally required |
Note: Gloves should be changed immediately if contaminated. When double-gloving, one pair should be worn under the gown cuff and the other over.
Engineering Controls
-
Ventilation: All procedures involving powdered this compound or the preparation of concentrated solutions should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Restricted Access: Areas where this compound is handled should be clearly marked with warning signs, and access should be restricted to trained personnel.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the work area.
Operational Plan: Step-by-Step Handling Procedures
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear a lab coat and a single pair of nitrile gloves.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials.
-
Maintain a detailed inventory of the compound.
-
Don the appropriate PPE as outlined in the table above.
-
Perform all weighing and solution preparation within a chemical fume hood or other ventilated enclosure.
-
Use a disposable liner on the balance to contain any spills.
-
Carefully add the solvent to the powdered compound to avoid generating dust.
-
Once in solution, ensure the container is tightly sealed and clearly labeled with the compound name, concentration, date, and a
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
